Product packaging for methyl methylphosphonic acid(Cat. No.:CAS No. 53396-53-5)

methyl methylphosphonic acid

Cat. No.: B1634230
CAS No.: 53396-53-5
M. Wt: 110.05 g/mol
InChI Key: DWHMMGGJCLDORC-UHFFFAOYSA-N
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Description

Methylphosphonic Acid as a Key Analyte in Contemporary Environmental and Forensic Science Research

Methylphosphonic acid is a primary focus in environmental and forensic science due to its direct link to the degradation of chemical warfare agents (CWAs). nih.govmurdoch.edu.au Specifically, it is the final and most stable hydrolysis product of G-series nerve agents like Sarin (GB) and Soman (GD), as well as V-series agents such as VX. oup.comwaters.comnih.gov The presence of MPA in environmental samples like soil, water, or dust can serve as a definitive indicator of the past presence or use of these prohibited substances. nih.govmurdoch.edu.au Its persistence in the environment, lasting for extended periods, makes it a reliable long-term marker. nih.govnih.gov

In forensic investigations following suspected nerve agent attacks, the detection of MPA and its precursor alkyl methylphosphonic acids (AMPAs) in biological samples (e.g., urine, blood, hair) from victims is critical for confirming exposure. nih.govacs.orgnih.govacs.org For instance, after the 1995 Tokyo subway attack, methylphosphonic acid was identified bound to acetylcholinesterase in the cerebellums of victims, providing crucial forensic evidence. nih.gov The development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the detection of these biomarkers at very low concentrations, enabling confirmation of exposure even after considerable time has passed. nih.govnih.govacs.orgnih.gov

The unique degradation pathways of different nerve agents initially produce specific AMPAs before they eventually break down into MPA. oup.comwaters.com This allows forensic scientists to not only confirm the use of a nerve agent but also to potentially identify the specific agent employed. oup.comosti.gov

Table 1: Nerve Agents and their Corresponding Methylphosphonic Acid Degradation Products

Nerve Agent Initial Hydrolysis Product (AMPA) Final Hydrolysis Product
Sarin (GB) Isopropyl methylphosphonic acid (IMPA) Methylphosphonic acid (MPA)
Soman (GD) Pinacolyl methylphosphonic acid (PMPA) Methylphosphonic acid (MPA)
Cyclosarin (GF) Cyclohexyl methylphosphonic acid (CHMPA) Methylphosphonic acid (MPA)
VX Ethyl methylphosphonic acid (EMPA) Methylphosphonic acid (MPA)
Russian VX (VR) Isobutyl methylphosphonic acid (i-BuMPA) Methylphosphonic acid (MPA)

Data sourced from multiple references. oup.comwaters.comresearchgate.net

Historical and Current Significance of Methylphosphonic Acid in Organophosphorus Compound Research

The history of methylphosphonic acid is intertwined with the development of organophosphorus chemistry, particularly in the context of chemical warfare agents. mdpi.com The synthesis of alkylphosphonic acid dichlorides, including methylphosphonic acid dichloride in 1873, was a pivotal step that paved the way for the creation of various organophosphorus compounds. mdpi.com Research in the 20th century, notably the work of Gerhard Schrader at IG Farben in the 1930s, led to the discovery of highly toxic nerve agents derived from phosphonic acids. murdoch.edu.aumdpi.com

Currently, research on methylphosphonic acid and its derivatives continues to be of high importance, driven by the need for robust verification and monitoring methods under the Chemical Weapons Convention (CWC). murdoch.edu.auresearchgate.net Scientists are focused on developing faster, more sensitive, and field-deployable analytical methods for the detection of MPA and its precursors. murdoch.edu.aumurdoch.edu.au This includes advancements in derivatization techniques to make these non-volatile acids amenable to analysis by gas chromatography-mass spectrometry (GC-MS), as well as the refinement of LC-MS methods. osti.govnih.gov Furthermore, the study of the isotopic signatures of methylphosphonic acid is an emerging area in chemical forensics, with the potential to provide information about the origin and synthesis route of the parent nerve agent. osti.gov

Conceptual Frameworks for Understanding Methylphosphonic Acid's Environmental and Biological Pathways

The environmental fate of methylphosphonic acid is primarily governed by its high stability and water solubility. nih.gov Once formed from the hydrolysis of nerve agents or other precursor compounds like certain pesticides and flame retardants, it does not readily adsorb to soil or sediment. nih.govnih.gov While hydrolysis is not a significant degradation pathway for MPA itself, biodegradation can occur. nih.gov

Interestingly, methylphosphonic acid is not solely an anthropogenic compound. Research has revealed that it is also a natural product, synthesized by some marine microbes. nih.govcore.ac.uk In marine environments, which are often phosphorus-limited, some microorganisms can produce and catabolize methylphosphonic acid as an alternative source of phosphorus. nih.govacs.org This natural cycle has been linked to the "methane paradox," where the ocean is supersaturated with methane (B114726), a potent greenhouse gas. nih.govcore.ac.uk The breakdown of naturally produced methylphosphonic acid by some microbes releases methane as a byproduct. nih.govacs.org

Two primary microbial pathways for the breakdown of methylphosphonic acid have been identified:

The Carbon-Phosphorus Lyase Pathway: This is the more well-known pathway and results in the cleavage of the stable carbon-phosphorus bond to yield methane and inorganic phosphate (B84403). nih.govacs.org

An Oxidative Pathway: More recently, an oxidative pathway has been discovered in some marine bacteria. This pathway converts methylphosphonic acid to hydroxymethylphosphonic acid, which is then oxidized to produce formic acid and inorganic phosphate, without the production of methane. acs.org

Understanding these distinct environmental and biological pathways is crucial for accurately interpreting the presence of methylphosphonic acid in various ecosystems and for distinguishing between natural and anthropogenic sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7O3P B1634230 methyl methylphosphonic acid CAS No. 53396-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxy(methyl)phosphinic acid
Source PubChem
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InChI

InChI=1S/C2H7O3P/c1-5-6(2,3)4/h1-2H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DWHMMGGJCLDORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968050
Record name Methyl hydrogen methylphosphonate
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Molecular Weight

110.05 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1066-53-1, 53396-53-5
Record name Monomethyl methylphosphonate
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Record name Methyl hydrogen methylphosphonate
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Record name Phosphonic acid, P-methyl-, monomethyl ester
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Occurrence and Origin of Methylphosphonic Acid in Complex Systems

Hydrolytic Pathways Yielding Methylphosphonic Acid from G-Series Nerve Agents

The G-series nerve agents, such as Sarin (GB), Soman (GD), and Cyclosarin (GF), are characterized by a phosphonyl fluoride (B91410) bond that is susceptible to hydrolysis. spectroscopyonline.comnih.gov The initial step in their degradation involves the cleavage of this P-F bond, leading to the formation of an alkyl methylphosphonic acid. nih.govmdpi.com This intermediate product then undergoes a much slower hydrolysis to yield the common, stable product, methylphosphonic acid. waters.com

For example, the hydrolysis of Sarin (isopropyl methylphosphonofluoridate) first produces isopropyl methylphosphonic acid (IMPA). oup.comwaters.com Similarly, Soman (pinacolyl methylphosphonofluoridate) degrades to pinacolyl methylphosphonic acid (PMPA), and Cyclosarin (cyclohexyl methylphosphonofluoridate) forms cyclohexyl methylphosphonic acid (CHMPA). oup.comwaters.com All these initial degradation products eventually hydrolyze further to methylphosphonic acid. oup.comwaters.com

Hydrolytic Pathways Yielding Methylphosphonic Acid from V-Series Nerve Agents

The V-series nerve agents, most notably VX, also degrade to form methylphosphonic acid. The hydrolysis of VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) can proceed through different pathways depending on the pH. oup.com The primary and desired degradation pathway involves the cleavage of the P-S bond, which results in the formation of ethyl methylphosphonic acid (EMPA) and the less toxic thiol. acs.orgrsc.org However, under certain conditions, particularly with insufficient water, a competing reaction can occur where the P-O bond is cleaved, producing the toxic product EA-2192, which is nearly as toxic as VX itself. nih.govrsc.org

Regardless of the initial hydrolysis step, the resulting alkyl methylphosphonic acid, such as EMPA, will eventually hydrolyze further to produce methylphosphonic acid. oup.comwaters.com Another V-series agent, Russian VX (RVX), initially degrades to isobutyl methylphosphonic acid (iBMPA), which subsequently breaks down to methylphosphonic acid. oup.comwaters.com The hydrolysis of V-type agents is believed to be an autocatalytic process, where the phosphonic acid product catalyzes the degradation of the remaining agent. acs.org

Intermediate Alkyl Methylphosphonic Acid Degradation Products and their Conversion to Methylphosphonic Acid

The initial hydrolysis of both G-series and V-series nerve agents results in the formation of various alkyl methylphosphonic acids (AMPAs). waters.com These AMPAs are more persistent in the environment than the parent nerve agents but are themselves subject to a slower, secondary hydrolysis. waters.comtandfonline.com This second hydrolysis step involves the cleavage of the ester bond, which ultimately yields methylphosphonic acid as the final, stable degradation product. oup.comwaters.com

The rate of this secondary hydrolysis is significantly slower than the initial degradation of the nerve agent. waters.com For instance, the half-life of Sarin in water at 25°C is approximately 5.4 hours, while its primary degradation product, IMPA, hydrolyzes to MPA at a much slower rate. nih.gov

Table 1: Intermediate and Final Degradation Products of Selected Nerve Agents

Nerve Agent Initial Degradation Product (AMPA) Final Degradation Product
Sarin (GB) Isopropyl methylphosphonic acid (IMPA) oup.comwaters.com Methylphosphonic acid (MPA) oup.comwaters.com
Soman (GD) Pinacolyl methylphosphonic acid (PMPA) oup.comwaters.com Methylphosphonic acid (MPA) oup.comwaters.com
Cyclosarin (GF) Cyclohexyl methylphosphonic acid (CHMPA) oup.comwaters.com Methylphosphonic acid (MPA) oup.comwaters.com
VX Ethyl methylphosphonic acid (EMPA) oup.comwaters.com Methylphosphonic acid (MPA) oup.comwaters.com
Russian VX (RVX) Isobutyl methylphosphonic acid (iBMPA) oup.comwaters.com Methylphosphonic acid (MPA) oup.comwaters.com

Methylphosphonic Acid as a Stable Hydrolysis Product in Environmental Samples

Due to its chemical stability, methylphosphonic acid is a persistent indicator of the historical presence of certain nerve agents in the environment. ornl.govresearchgate.netnih.gov It is resistant to further hydrolysis, photolysis, and thermal decomposition. ornl.gov Its detection in soil, water, and other environmental matrices serves as a long-term marker for the use or disposal of these chemical weapons. ornl.govchromatographytoday.com The analysis of methylphosphonic acid and its precursor AMPAs in environmental samples often requires sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), frequently involving a derivatization step to enhance detection. researchgate.netresearchgate.netresearchgate.net

Biosynthetic Pathways of Methylphosphonic Acid in Biogeochemical Systems

In addition to its anthropogenic origins, methylphosphonic acid is also produced through natural biological processes, particularly in marine environments. This biosynthesis is a crucial component of the marine phosphorus cycle and has implications for global methane (B114726) production.

Methylphosphonic Acid Biosynthesis by Marine Microorganisms

A significant natural source of methylphosphonic acid is its biosynthesis by certain marine microorganisms, including archaea and bacteria. au.dknih.goviu.edunih.govresearchgate.net In nutrient-poor ocean waters, where inorganic phosphate (B84403) is scarce, some microbes have evolved pathways to utilize organophosphonates as an alternative phosphorus source. au.dk

Research has shown that the marine archaeon Nitrosopumilus maritimus, one of the most abundant organisms in surface ocean waters, possesses the genetic pathway for methylphosphonate (B1257008) biosynthesis. nih.govnih.govresearchgate.net This pathway involves a key enzyme, methylphosphonate synthase (MpnS). nih.gov These organisms produce cell-associated methylphosphonate esters, which can then be catabolized by other microbes. nih.govnih.govresearchgate.net The catabolism of methylphosphonic acid by some marine microbes, through the action of the carbon-phosphorus (C-P) lyase enzyme system, releases methane as a byproduct, potentially explaining the supersaturation of methane observed in aerobic ocean waters. nih.goviu.edu The widespread presence of genes for both methylphosphonate synthesis and catabolism in marine metagenomic datasets suggests that this is a common and important process in the marine environment. nih.goviu.edu

Enzymatic Mechanisms of Methylphosphonic Acid Biosynthesis (e.g., Methylphosphonic Acid Synthase, MpnS)

The biosynthesis of methylphosphonic acid is a significant biochemical process, particularly in marine environments where it plays a role in the phosphorus and carbon cycles. acs.orgau.dk The key enzyme responsible for this transformation is Methylphosphonic Acid Synthase (MpnS). nih.govhawaii.edu

MpnS is a non-heme, iron(II)-dependent oxygenase that catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) into methylphosphonic acid (MPn) and formate (B1220265) (which is subsequently decarboxylated to CO2). nih.govresearchgate.net This enzymatic reaction is crucial as it involves the cleavage of a stable carbon-carbon bond. researchgate.net The MpnS enzyme was first identified in the abundant marine archaeon Nitrosopumilus maritimus, a discovery that provided a biological source for the previously enigmatic presence of methylphosphonate in the ocean. acs.orghawaii.edunih.gov The identification of MpnS in other ubiquitous marine microbes, such as Pelagibacter ubique of the SAR11 clade, further underscores the global significance of this biosynthetic pathway. hawaii.edu

Structurally, MpnS exhibits a unique active site. Unlike typical non-heme iron enzymes that feature a 2-histidine-1-carboxylate facial triad (B1167595), MpnS possesses an unusual 2-histidine-1-glutamine triad to coordinate the catalytic iron ion. nih.govhawaii.edu This structural feature is shared with a related enzyme, 2-hydroxyethylphosphonate dioxygenase (HEPD), which, despite sequence similarity, catalyzes a different reaction, converting 2-HEP to hydroxymethylphosphonate (HMP). acs.orgnih.gov

The catalytic mechanism of MpnS is proposed to proceed through a series of radical intermediates. nih.govportlandpress.com The process begins with the stereospecific abstraction of the pro-S hydrogen atom from the C2 carbon of the 2-HEP substrate. acs.orgnih.gov Following oxygen activation and the formation of an iron-bound intermediate, the C-C bond is cleaved. nih.gov A critical step in the MpnS-catalyzed reaction is the subsequent intramolecular transfer of the pro-R hydrogen from the C2 position of the original substrate to form the methyl group of the methylphosphonic acid product. acs.orgnih.gov This distinguishes it from the HEPD mechanism, where the radical intermediate reacts with an iron-bound hydroxyl group. nih.gov

Table 1: Key Enzymes in Phosphonate (B1237965) Biosynthesis

Enzyme NameAbbreviationSubstrateProductOrganism Example
Methylphosphonic Acid SynthaseMpnS2-Hydroxyethylphosphonate (2-HEP)Methylphosphonic AcidNitrosopumilus maritimus
2-Hydroxyethylphosphonate DioxygenaseHEPD2-Hydroxyethylphosphonate (2-HEP)Hydroxymethylphosphonate (HMP)Streptomyces albus
2-Hydroxypropylphosphonate EpoxidaseHppE2-S-HydroxypropylphosphonateFosfomycinStreptomyces sp.

Methylphosphonic Acid as an Environmental Transformation Product of Agrochemicals

Methylphosphonic acid is not only biosynthesized in nature but also occurs in the environment as a transformation product of certain synthetic chemical compounds, including specific agrochemicals. nih.govornl.gov Its presence in soil and water can, therefore, be an indicator of the degradation of these parent compounds. organicseurope.bio

One of the primary agrochemical sources of methylphosphonic acid is the herbicide glufosinate-ammonium. nih.gov Although the major and most well-known metabolite of the widely used herbicide glyphosate (B1671968) is aminomethylphosphonic acid (AMPA), methylphosphonic acid can also be formed during the breakdown of other organophosphorus-based pesticides. organicseurope.biomdpi.commdpi.com For instance, it is a known degradation product of the organophosphate pesticide O,O-bis(2,4,5-trichlorophenyl)methylphosphonate. murdoch.edu.au

The formation of methylphosphonic acid from these agrochemicals occurs through various degradation processes in the environment, including microbial metabolism and abiotic hydrolysis. ornl.govnih.gov The persistence and mobility of methylphosphonic acid in the environment are influenced by factors such as soil type, pH, temperature, and microbial activity. organicseurope.bio While it is a polar and water-soluble compound, its interaction with soil particles can affect its potential for leaching into groundwater. mdpi.comnih.gov The detection of methylphosphonic acid in environmental samples serves as a marker for the use and subsequent breakdown of specific classes of agricultural chemicals. nih.govmurdoch.edu.au

Table 2: Agrochemicals Leading to Methylphosphonic Acid Formation

Parent AgrochemicalChemical ClassTransformation Product
Glufosinate-ammoniumPhosphinate HerbicideMethylphosphonic Acid
O,O-bis(2,4,5-trichlorophenyl)methylphosphonateOrganophosphate PesticideMethylphosphonic Acid
Dimethyl methylphosphonateOrganophosphorus Compound (Flame Retardant)Methylphosphonic Acid

Advanced Analytical Methodologies for Methylphosphonic Acid Detection and Quantification in Research

Chromatographic Techniques for Methylphosphonic Acid Analysis

Chromatographic methods are central to the analysis of MPA, providing the necessary separation from complex sample matrices. While liquid chromatography has its applications, gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used technique, especially when high sensitivity is required. oup.comresearchgate.net However, the direct analysis of MPA by GC is challenging due to its low volatility and polar nature. researchgate.netosti.gov To overcome these limitations, derivatization is a crucial prerequisite to convert MPA into a more volatile and thermally stable compound suitable for GC analysis. osti.govtcichemicals.com

To facilitate the analysis of methylphosphonic acid by GC-MS, various derivatization strategies are employed to convert the polar phosphonic acid into a more volatile and thermally stable ester. researchgate.netosti.gov These methods involve reacting the acidic protons of MPA with a derivatizing reagent to form a less polar derivative. tcichemicals.com The choice of derivatization reagent is critical and can influence reaction efficiency, derivative stability, and the sensitivity of the subsequent GC-MS analysis. mdpi.com Commonly used strategies include methylation and benzylation, each with its own set of reagents and reaction conditions. mdpi.comosti.gov

Trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF₄) has emerged as a powerful and safer alternative to traditional methylation reagents like diazomethane (B1218177) for the derivatization of methylphosphonic acid. osti.govnih.gov This stable, solid reagent effectively methylates phosphonic acids at ambient temperature, offering a rapid and convenient protocol. nih.govnih.gov The reaction is typically carried out in a solvent like methylene (B1212753) chloride, where TMO·BF₄ has limited solubility, which simplifies the workup process as the reagent can be easily separated from the derivatized sample. nih.gov This method has been successfully applied to the analysis of MPA in complex matrices, including various soil types. nih.gov

Key Research Findings:

Reaction Conditions: Optimal derivatization is generally achieved within 1 to 3 hours at room temperature. nih.govnih.gov

Matrix Effects: The efficiency of methylation can be influenced by the sample matrix. For instance, studies have shown greater methylating efficiency in Virginia type A soil and Ottawa sand compared to Nebraska EPA soil. nih.gov

Versatility: TMO·BF₄ has been shown to simultaneously derivatize a panel of phosphonic acids, including MPA and its alkylated homologues, as well as sulfonic acids related to nerve agents. nih.gov

Detection: The resulting methyl esters are readily detectable by electron ionization GC-MS (EI-GC-MS) and gas chromatography with flame photometric detection (GC-FPD), with GC-FPD often providing stronger signals. nih.gov

Table 1: GC-MS Parameters for Analysis of Methylated MPA

Parameter Value
GC Column Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film)
Carrier Gas Ultra high purity helium at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Oven Program 40 °C (hold 3 min), then 8 °C/min to 300 °C (hold 3 min)
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (70 eV)
Scan Range m/z 29 to 600 in 0.4 s

Source: osti.gov

Diazomethane (CH₂N₂) has historically been a widely used reagent for the methylation of acidic compounds, including methylphosphonic acid, due to its high reactivity. osti.govwordpress.com It reacts rapidly with carboxylic and phosphonic acids to form their corresponding methyl esters. researchgate.networdpress.com However, diazomethane is a toxic and explosive gas, which necessitates its generation in situ immediately before use, posing significant safety concerns. Despite these drawbacks, it has been a benchmark against which other methylation methods are often compared. researchgate.net Trimethylsilyldiazomethane (B103560) (TMSD) has been investigated as a safer alternative, offering comparable methylation efficiency with reduced hazards.

Key Research Findings:

Alternative Reagent: Trimethylsilyldiazomethane (TMSD) has been optimized as a replacement for diazomethane, providing yields close to 100% for the methylation of various alkyl methylphosphonic acids, including MPA.

Optimized Conditions for TMSD: The optimal conditions for TMSD methylation are at room temperature, with a reaction time of less than 90 minutes. This method is also noted for not being sensitive to trace amounts of water.

Broad Applicability: Diazomethane and its alternatives are effective for derivatizing a range of phosphonic acids, making them suitable for screening and identification purposes in various sample matrices. researchgate.net

Table 2: Comparison of Methylation Reagents for MPA Derivatization

Reagent Advantages Disadvantages
Diazomethane Highly reactive, rapid reaction. researchgate.networdpress.com Toxic, explosive, must be generated in situ.

| Trimethylsilyldiazomethane (TMSD) | Safer alternative to diazomethane, high yields, robust to water traces. | Slower reaction time compared to diazomethane. wordpress.com |

Trimethylphenylammonium hydroxide (B78521) (TMPAH), also referred to as phenyltrimethylammonium hydroxide (PTMAH), is another reagent used for the methylation of methylphosphonic acid. nih.gov This method often involves pyrolytic methylation in the hot injector of the gas chromatograph, where the analytes are converted to their methyl esters. nih.gov This technique has been successfully applied to the analysis of alkylphosphonic acids in aqueous samples following a solid-phase extraction step. nih.gov

Key Research Findings:

On-line Derivatization: TMPAH allows for on-line methylation in the GC injector port, simplifying sample preparation. nih.gov

High Recoveries: When combined with ion-pair solid-phase extraction on activated charcoal, recoveries of alkylphosphonic acids, including MPA, have been reported to be above 95%. nih.gov

Detection Limits: The method has demonstrated minimum detection limits as low as 10 ng/mL in aqueous samples. nih.gov

pH Dependence: The efficiency of the extraction and derivatization process has been shown to work well over a wide pH range (4.0 to 14.0). nih.gov

Safety: This methylation method is considered a non-hazardous alternative to using diazomethane. nih.gov

Table 3: Performance of TMPAH Derivatization for Alkylphosphonic Acids

Parameter Finding
Recovery > 95%
Detection Limit 10 ng/mL
Effective pH Range 4.0 - 14.0

Source: nih.gov

Pentafluorobenzyl bromide (PFBBr) is a versatile derivatizing agent that reacts with acidic protons to form pentafluorobenzyl (PFB) esters. mdpi.comnih.gov These derivatives are particularly well-suited for highly sensitive analysis by GC-MS, especially when using negative ion chemical ionization (NICI), due to their excellent electron-capturing properties. mdpi.comresearchgate.net The derivatization of methylphosphonic acid with PFBBr typically requires a base to deprotonate the acid, followed by a reaction at an elevated temperature. researchgate.net This method has been successfully used for the detection of MPA and other alkyl methylphosphonic acids in various matrices, including urine, blood, and soil. mdpi.com

Key Research Findings:

High Sensitivity: PFB derivatization coupled with NICI-GC-MS allows for extremely low detection limits, with some studies reporting limits of detection (LOD) in the range of 0.1 ng·mL⁻¹ for several phosphonic acids. mdpi.com

Derivative Stability: PFB derivatives of phosphonic acids have been shown to be much more stable compared to their trimethylsilyl (B98337) (TMS) counterparts. researchgate.net

Reaction Conditions: The derivatization reaction is typically carried out in a solvent such as acetonitrile after a sample cleanup step, for instance, using solid-phase extraction. mdpi.com

Broad Applicability: The PFBBr derivatization method has been applied to a range of alkyl methylphosphonic acids in various environmental and biological samples. mdpi.com

Table 4: Detection Limits for PFB-Derivatized Phosphonic Acids by NICI-GC-MS

Analyte Limit of Detection (LOD)
Isopropyl methylphosphonic acid (IMPA) 0.1 ng·mL⁻¹
Isobutyl methylphosphonic acid (IBMPA) 0.1 ng·mL⁻¹
Pinacolyl methylphosphonic acid (PMPA) 0.1 ng·mL⁻¹
Cyclohexyl methylphosphonic acid (CMPA) 0.1 ng·mL⁻¹
Ethyl methylphosphonic acid (EMPA) 0.5 ng·mL⁻¹

Source: mdpi.com

Derivatization Strategies for GC-MS of Methylphosphonic Acid

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) for Methylphosphonic Acid

Liquid chromatography is well-suited for the direct analysis of polar compounds like methylphosphonic acid, often without the need for derivatization. mdpi.com

Due to the high polarity of methylphosphonic acid, retaining it on traditional reversed-phase (RP) HPLC columns (like C18) is challenging. oup.comcdc.gov Several strategies have been developed to overcome this issue:

Reversed-Phase Ion-Pairing HPLC-MS: This technique involves adding an ion-pairing reagent to the mobile phase. rsc.org The reagent, typically a long-chain alkylammonium salt, forms an ion pair with the anionic methylphosphonic acid. This ion pair is more hydrophobic and can be retained on a reversed-phase column. The separation can be successfully applied to environmental water and soil samples. researchgate.netrsc.org

Porous Graphitic Carbon (PGC) Columns: PGC columns offer a different retention mechanism compared to silica-based reversed-phase columns and can provide good retention for very polar compounds.

Mixed-Mode Chromatography: These columns contain both reversed-phase and ion-exchange functionalities, allowing for enhanced retention of polar and ionic compounds like MPA. oup.com

HILIC is an increasingly popular technique for the separation of highly polar compounds. nih.govsigmaaldrich.comagilent.com It utilizes a polar stationary phase (such as silica or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. sigmaaldrich.com

In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. sigmaaldrich.com This allows for strong retention of hydrophilic compounds like methylphosphonic acid. researchgate.net HILIC-MS/MS methods have been successfully developed for the determination of MPA in various matrices, offering excellent peak shape and achieving low limits of detection, sometimes in the sub-nanogram per milliliter range. windows.netresearchgate.net In some approaches, MPA is derivatized to further enhance detection, while other alkyl methylphosphonic acids can be analyzed simultaneously without derivatization. researchgate.net

Table 2: HILIC Method Parameters for Phosphonic Acid Analysis

ParameterConditionReference
ColumnVenusil HILIC, 3 µm, 100 x 2.1 mm windows.net
Mobile Phase A0.1% Formic acid in water windows.net
Mobile Phase B0.1% Formic acid in acetonitrile windows.net
Flow Rate0.4 mL/min windows.net
DetectionTriple Quadrupole MS windows.net

The choice of ionization technique is crucial for achieving optimal sensitivity in LC-MS analysis of methylphosphonic acid.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile, and non-volatile molecules. mdpi.comnih.gov It is the most common ionization method for the analysis of MPA. oup.com ESI typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. For acidic compounds like MPA, negative ion mode ESI is generally preferred and provides high sensitivity. mdpi.comacs.org The response in ESI can be significantly influenced by the mobile phase composition, and post-column addition of certain organic solvents has been shown to enhance signal intensity. acs.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those that are less polar and more thermally stable than typical ESI analytes. nationalmaglab.orgwikipedia.orgjfda-online.com It involves the ionization of the analyte in the gas phase through reactions with reagent ions. wikipedia.org While ESI is more commonly used for MPA, APCI can be a viable alternative, particularly for less polar derivatives or in situations where matrix effects are a concern in ESI. nih.gov APCI generally produces singly charged ions and can be less susceptible to ion suppression from the sample matrix compared to ESI. youtube.comcreative-proteomics.com

Pre-column Derivatization for LC-MS (e.g., p-Bromophenacyl Bromide)

In the analysis of methylphosphonic acid (MPA) using Liquid Chromatography-Mass Spectrometry (LC-MS), pre-column derivatization is a critical technique employed to enhance detection sensitivity and improve chromatographic performance. researchgate.netacademicjournals.org MPA is a polar compound, which can lead to poor retention on traditional reversed-phase chromatography columns. Derivatization addresses this by converting the analyte into a less polar, more readily detectable derivative. researchgate.net

One of the most effective and widely used derivatizing agents for carboxylic acids, and by extension phosphonic acids like MPA, is p-bromophenacyl bromide (p-BPB). researchgate.netrsc.org This reagent reacts with the acidic protons of MPA to form a p-bromophenacyl ester. researchgate.netthermofisher.com The resulting derivative exhibits significantly increased hydrophobicity, leading to better retention and separation on reversed-phase columns. researchgate.net Furthermore, the introduction of the p-bromophenacyl group provides a strong chromophore, enhancing UV detection, and the bromine atom facilitates sensitive detection by mass spectrometry. researchgate.netrsc.org

The derivatization process with p-BPB has been optimized for various sample matrices, including environmental waters and human plasma. researchgate.net Research has shown that the resulting MPA derivative is stable for at least two days, and the reaction yield is not significantly affected by water content up to 7%. researchgate.net This robust derivatization, combined with hydrophilic interaction liquid chromatography (HILIC) and tandem mass spectrometry, has enabled the development of highly sensitive methods for MPA detection, achieving limits of detection (LOD) as low as 0.1 ng/mL in spiked environmental water samples. researchgate.net

Table 1: Comparison of Detection Limits for Methylphosphonic Acid (MPA) using LC-MS with p-Bromophenacyl Bromide Derivatization

Sample Matrix Analytical Method Limit of Detection (LOD) Reference
Environmental Waters HILIC-MS/MS 0.1 ng/mL researchgate.net
Human Plasma LC-MS/MS 3 ng/mL researchgate.net
General Screening LC-MS/MS (Flow Injection) 1-5 ng/mL researchgate.net
Stationary Phase Selection for LC Separation (e.g., Reversed-phase, Anion-exchange)

The choice of stationary phase is paramount for achieving effective separation of methylphosphonic acid and related compounds in liquid chromatography. Due to the polar and acidic nature of MPA, specialized column chemistries are often required. sielc.com

Reversed-Phase Chromatography (RPC): Standard C8 or C18 alkyl-phase columns are generally not suitable for retaining highly polar compounds like MPA under typical reversed-phase conditions. sepscience.com However, derivatization, as discussed previously, can make the analyte more amenable to RPC. researchgate.net Another approach is the use of ion-pair chromatography, where a reagent like tetrabutylammonium bromide is added to the mobile phase to form a neutral ion-pair with the anionic MPA, which can then be retained and separated on a reversed-phase column. nih.gov

Anion-Exchange Chromatography (AEC): This technique is well-suited for the direct analysis of anionic species like MPA. Stationary phases containing positively charged functional groups strongly retain the negatively charged phosphonate (B1237965) group. Elution is typically achieved by using a mobile phase with a high concentration of competing anions or by altering the pH to neutralize the analyte.

Mixed-Mode Chromatography: Modern approaches often utilize mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics. sielc.comadvanceseng.com For instance, the Primesep SB column is a reversed-phase anion-exchange column that has been successfully used for the separation of methylphosphonic, ethylphosphonic, and isopropyl methylphosphonic acids. sielc.com This type of stationary phase offers unique selectivity and allows for the retention and separation of polar acidic compounds that are difficult to analyze with single-mode columns. sielc.com Similarly, columns combining anion exchange and hydrophilic interaction liquid chromatography (HILIC) have been developed for the analysis of related compounds like glyphosate (B1671968) and its metabolite, aminomethylphosphonic acid (AMPA). mdpi.com

Table 2: Stationary Phases for the LC Separation of Methylphosphonic Acid and Related Compounds

Chromatographic Mode Stationary Phase Example Principle of Separation Target Analytes Reference
Ion-Pair Reversed-Phase Reversed-phase polymer with tetrabutylammonium bromide Formation of a neutral ion-pair retained by hydrophobic interactions Phosphonates nih.gov
Mixed-Mode Primesep SB (Reversed-phase/Anion-exchange) Combination of hydrophobic and electrostatic interactions Alkylphosphonic acids sielc.com
Mixed-Mode Newcrom B Mixed-mode with positive ion-pairing groups Methylphosphonic acid, Glyphosate sielc.com

Ion Chromatography (IC) for Methylphosphonic Acid Detection

Ion chromatography (IC) is a powerful and widely used technique for the determination of ionic species, including methylphosphonic acid. researchgate.netnih.gov This method relies on the separation of ions on a stationary phase with ion-exchange properties, followed by detection, often by conductivity. shimadzu.com

For the analysis of MPA and other alkylphosphonic acids in complex matrices like human serum, IC with indirect photometric detection has been successfully employed. nih.gov In one method, an anion-exchange column was used with an eluent containing phthalic acid and Tris(hydroxymethyl)aminomethane. nih.gov This system allowed for the separation of four different methylphosphonic acids within 30 minutes, with minimal interference from serum impurities. nih.gov

Recent advancements in IC include coupling with mass spectrometry (IC-MS/MS), which provides robust quantitation for phosphonates in challenging matrices like high ionic strength effluents. lcms.cz The use of eluent generation technology, which automatically produces high-purity potassium hydroxide eluent, and a suppressor to reduce background conductivity, makes the mobile phase compatible with mass spectrometry. lcms.cz While some studies have noted that MPA may not show a response with certain detectors like integrated pulsed amperometric detection (IPAD), IC remains a valuable tool, particularly when coupled with other detection methods. nih.gov

Capillary Electrophoresis (CE) for Methylphosphonic Acid Analysis

Capillary electrophoresis (CE) is an alternative separation technique that offers high efficiency, short analysis times, and low consumption of reagents and samples. researchgate.netyoutube.com It is particularly well-suited for the analysis of charged species like methylphosphonic acid. researchgate.net Separation in CE is based on the differential migration of analytes in an electric field through a narrow capillary filled with a background electrolyte (BGE). youtube.com

A method using CE with a diode-array detector has been developed for the separation and determination of MPA and three other alkyl methylphosphonates. researchgate.net Optimal separation was achieved in under 10 minutes using a BGE of 100 mM boric acid with 10 mM phenylphosphonic acid at pH 6.0, an applied voltage of +30 kV, and detection at 210 nm. researchgate.net The method demonstrated good linearity over a concentration range of 0.05–1.0 mg/mL and was successfully applied to the analysis of river and ground waters. researchgate.net

For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS). This hyphenated technique combines the high separation efficiency of CE with the definitive identification capabilities of MS. nih.gov The development of sheathless interfaces has improved the robustness and sensitivity of CE-MS for analyzing polar and charged metabolites. youtube.com

Table 3: Capillary Electrophoresis Method Parameters for Alkyl Methylphosphonate (B1257008) Analysis

Parameter Condition
Background Electrolyte (BGE) 100 mM Boric Acid + 10 mM Phenylphosphonic Acid (pH 6.0)
Applied Voltage +30 kV
Detection Wavelength 210 nm
Sample Introduction Electrokinetic (10 kV, 10 sec)
Separation Time < 10 minutes
Linearity Range 0.05–1.0 mg/mL

Spectroscopic and Immunochemical Methods for Methylphosphonic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Methylphosphonic Acid Structural and Mechanistic Studies (e.g., ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P-NMR), is an indispensable tool for the structural elucidation and quantitative analysis of phosphorus-containing compounds like methylphosphonic acid. rsc.orgmdpi.com The ³¹P nucleus has a spin of 1/2 and a high natural abundance, making it highly amenable to NMR analysis. mdpi.com A key advantage of ³¹P-NMR is its wide chemical shift range, which minimizes signal overlap and allows for clear distinction between different phosphorus species. mdpi.com

In quantitative ³¹P-NMR (qNMR), the signal intensity is directly proportional to the molar concentration of the analyte. mdpi.com This principle has been applied to develop a reliable and simple method for determining the phosphorus content (as phosphate) in carbonated beverages, using MPA as an internal standard. rsc.orgresearchgate.net The method involves adding a known amount of MPA to the beverage sample, ensuring a basic environment, and acquiring the ³¹P-NMR spectrum. rsc.orgresearchgate.net The concentration of phosphate (B84403) can then be calculated by comparing its signal integration to that of the MPA standard. The calibration graphs for MPA show a linear response in the concentration ranges of interest. rsc.orgresearchgate.net

Furthermore, the chemical shift of MPA in ³¹P-NMR is sensitive to pH. nih.gov This property has been extensively studied, characterizing MPA as a potential ³¹P-NMR pH indicator. nih.gov However, its permeability across cell membranes can make it unsuitable for intracellular pH measurements in some biological systems. nih.gov

Infrared (IR) Spectroscopy for Methylphosphonic Acid

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For methylphosphonic acid, IR spectroscopy can detect key vibrational modes associated with its structure, such as those from the C–P, P=O, and O=P−OH groups. nih.gov This capability makes IR a useful tool for monitoring chemical reactions involving MPA, such as its formation from the hydrolysis of methylphosphonic anhydride (B1165640). rsc.org

In a study monitoring the conversion of solid methylphosphonic anhydride to MPA via hydrolysis, both infrared hemispherical reflectance (HRF) spectroscopy and Raman spectroscopy were used as non-invasive methods to quantify the concentrations of the reactant and product over time. rsc.org The results demonstrated that IR spectroscopy is a convenient method for detecting solid chemicals, although its quantitative accuracy can be affected by changes in the physical state of the sample, such as deliquescence at high humidity. rsc.org

IR spectroscopy has also been employed in astrochemical research to study the potential formation of alkylphosphonic acids in interstellar ice analogs. nih.gov By irradiating ices containing phosphine and other simple molecules, researchers have used IR spectroscopy to identify the characteristic functional groups of alkylphosphonic acids, suggesting that these molecules can be formed under interstellar conditions. nih.gov

Table 4: List of Compounds Mentioned

Compound Name Abbreviation
Methylphosphonic Acid MPA
p-Bromophenacyl Bromide p-BPB
Ethylphosphonic Acid
Isopropyl Methylphosphonic Acid
Aminomethylphosphonic Acid AMPA
Tris(hydroxymethyl)aminomethane Tris
Phenylphosphonic Acid

Raman Spectroscopy for Methylphosphonic Acid

Raman spectroscopy has emerged as a valuable non-invasive tool for the detection and quantification of methylphosphonic acid. This technique offers the advantage of analyzing samples with minimal preparation. Studies have demonstrated its utility in monitoring the conversion of methylphosphonic anhydride to methylphosphonic acid through heterogeneous hydrolysis. Calibrated Raman spectra of pure reagents and gravimetrically prepared mixtures have been successfully used to quantify the concentrations of both compounds during the reaction.

One of the key strengths of Raman spectroscopy is its relative insensitivity to changes in sample form, such as deliquescence, which can interfere with other spectroscopic methods like infrared spectroscopy. This robustness allows for a more accurate estimation of methylphosphonic acid concentrations in samples exposed to varying humidity levels. Research has shown a strong correlation between the degradation rate of methylphosphonic anhydride and relative humidity, with 50% conversion to methylphosphonic acid occurring in approximately 761 hours at 33% relative humidity, and as quickly as 7 hours at 75% relative humidity. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) further enhances the sensitivity of this technique, allowing for the detection of phosphonic acids at very low concentrations. SERS utilizes metallic nanoparticles, such as silver and gold, to amplify the Raman signal of molecules adsorbed on or near their surface. This allows for direct and rapid detection of analytes. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the interaction between phosphonate functions and silver surfaces, revealing that deprotonated phosphonate forms are SERS active.

Enzyme-Linked Immunosorbent Assay (ELISA) for Methylphosphonic Acid

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique that can be adapted for the detection of small molecules like methylphosphonic acid. The development of an ELISA for a small molecule, known as a hapten, requires its conjugation to a larger carrier protein to elicit an immune response and produce specific antibodies. While specific research detailing an ELISA for methylphosphonic acid is limited in the available literature, the principles of immunoassay development for other organophosphorus compounds and haptens provide a clear framework for its potential application.

For other organophosphorus pesticides, competitive ELISAs have been successfully developed. juniperpublishers.com In a typical competitive ELISA, a known amount of a hapten-protein conjugate is coated onto a microplate well. The sample containing the free analyte (in this case, methylphosphonic acid) is then added along with a limited amount of specific antibody. The free analyte in the sample competes with the immobilized hapten-protein conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric or chemiluminescent reaction. A lower signal indicates a higher concentration of the analyte in the sample.

The development of such an assay for methylphosphonic acid would involve the synthesis of a suitable hapten derivative that can be conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The success of the ELISA would depend on the specificity of the generated antibodies to recognize methylphosphonic acid.

Aptamer-Based Sensing Platforms for Methylphosphonic Acid (e.g., Colorimetric Aptasensors, Gold Nanoparticle Integration)

Aptamer-based sensing platforms offer a promising alternative to traditional immunoassays for the detection of methylphosphonic acid. Aptamers are single-stranded DNA or RNA molecules that can be selected in vitro to bind to specific targets with high affinity and specificity. These platforms can be designed for various detection methods, including colorimetric assays, often integrated with gold nanoparticles.

Colorimetric Aptasensors with Gold Nanoparticle Integration:

A common strategy for developing colorimetric aptasensors involves the use of citrate-capped gold nanoparticles (AuNPs). In the absence of the target molecule (MPA), the aptamers adsorb onto the surface of the AuNPs, stabilizing them against salt-induced aggregation. When MPA is introduced, the aptamers preferentially bind to it, causing a conformational change that leads to their desorption from the AuNPs. This destabilization of the AuNPs in the presence of salt results in their aggregation, which is accompanied by a distinct color change from red to blue or purple. This color change can be observed visually or quantified using a spectrophotometer.

Research has demonstrated the successful development of such aptasensors for MPA detection in water samples. juniperpublishers.comresearchgate.net Optimal conditions for one such sensor were found to be 300 µL of citrate-capped AuNPs and 1 µL of 1 µM DNA aptamer. juniperpublishers.comresearchgate.net Under these conditions, a linear relationship between the colorimetric response and MPA concentration was observed in the range of 5.0 to 30.0 mM, with a detection limit of 0.3 mM. juniperpublishers.comresearchgate.net These aptasensors have shown high selectivity for MPA and have been successfully applied to the determination of MPA in real-world samples like lake and tap water. juniperpublishers.comresearchgate.net

Parameter Value
Aptamer Concentration1 µM
Gold Nanoparticle Volume300 µL
Linear Range5.0 - 30.0 mM
Limit of Detection0.3 mM

Potentiometric Biosensors for Methylphosphonic Acid using Molecularly Imprinted Polymers (MIPs)

Potentiometric biosensors based on molecularly imprinted polymers (MIPs) represent a robust and selective approach for the detection of methylphosphonic acid. MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional groups to a template molecule, in this case, methylphosphonic acid. These artificial receptors offer high stability compared to biological recognition elements.

The development of a potentiometric sensor involves incorporating the MIP into an electrode membrane. When the sensor is exposed to a sample containing methylphosphonic acid, the target molecules bind to the imprinted cavities in the polymer. This binding event alters the membrane potential, which is measured against a reference electrode. The change in potential is proportional to the concentration of the analyte.

While specific studies on potentiometric sensors for methylphosphonic acid are not extensively detailed in the provided search results, research on electrochemical sensors for the related compound, ethyl methylphosphonic acid (EMPA), demonstrates the feasibility of this approach. For instance, an electrochemical sensor using a MIP based on 4-aminobenzoic acid and tetraethyl orthosilicate was developed for the selective detection of EMPA in human plasma and urine. This sensor exhibited impressive linear ranges and low detection limits.

Furthermore, a potentiometric sensor for MPA has been described with a response time of approximately 50 seconds for a 1.5×10⁻² M MPA solution. nih.gov This sensor demonstrated specificity for MPA over other alkylphosphonic acids like ethylphosphonic acid and propylphosphonic acid, which only produced a small potential response at high concentrations. nih.gov The fabrication of such sensors typically involves dispersing the MIPs into a plasticized PVC matrix, which is then coated onto a conductive support to form the sensing membrane.

Sample Preparation and Matrix Effects in Methylphosphonic Acid Analysis

Accurate and reliable analysis of methylphosphonic acid is highly dependent on effective sample preparation to isolate the analyte from complex matrices and minimize interferences. The choice of extraction and preparation techniques varies depending on the nature of the sample, whether it is an environmental matrix or a biological specimen.

Extraction Techniques for Methylphosphonic Acid from Environmental Matrices (e.g., Soil, Water)

For environmental samples, the primary challenge is to efficiently extract the highly polar methylphosphonic acid from diverse and often complex matrices.

Water Samples: Solid-phase extraction (SPE) is a commonly employed technique for the extraction and concentration of alkyl methylphosphonic acids from aqueous samples. nih.gov Polymeric sorbents, such as Oasis HLB, have been shown to be effective for percolating acidified aqueous samples. nih.gov An optimized SPE procedure can be used to concentrate an aqueous soil extract, which can then be further cleaned up using a molecularly imprinted polymer (MIP) for enhanced selectivity. nih.gov This combined SPE-MIP approach has been shown to effectively remove matrix substances while preserving the compounds of interest. nih.gov

Soil Samples: A straightforward and rapid method for the simultaneous extraction of methylphosphonic acid and its alkyl esters from soil involves liquid extraction with deionized water, followed by concentration through evaporation. rsc.org This sample preparation method, coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS), allows for analysis times of less than one hour. rsc.org For this method, the detection limit for MPA in soil was reported to be 1 ng/g. rsc.org

Matrix Extraction Technique Key Features Detection Limit
WaterSolid-Phase Extraction (SPE) with Polymeric SorbentsEffective for concentration and cleanupNot specified
WaterSPE followed by Molecularly Imprinted Polymer (MIP)High selectivity, removes matrix interferencesNot specified
SoilLiquid Extraction with Deionized Water and EvaporationRapid, simple, suitable for LC-HRMS1 ng/g

Biomonitoring Sample Preparation for Methylphosphonic Acid (e.g., Human Serum, Urine, Blood)

The analysis of methylphosphonic acid in biological fluids is crucial for assessing human exposure to nerve agents. Sample preparation methods for these matrices aim to remove proteins and other interfering substances.

Urine: A direct approach for the determination of MPA in urine has been developed using ion chromatography and tandem mass spectrometry (IC-MS/MS). thno.orgsemanticscholar.org This method features a rapid and simple sample preparation that does not require extensive preconcentration or derivatization steps and can be completed in less than 7 minutes per sample. thno.orgsemanticscholar.org

Human Serum and Plasma: For the analysis of MPA and its alkylated derivatives in human serum, a common preparation method involves the use of an Ag+-form cation-exchange resin cartridge. mdpi.com This is followed by analysis using indirect photometric detection ion chromatography. mdpi.com Another approach for human blood plasma involves derivatization of methylphosphonic acid with p-bromophenacyl bromide, followed by analysis using high-performance liquid chromatography-tandem mass spectrometry. semanticscholar.org This method has a reported limit of detection for methylphosphonic acid in human plasma of 3 ng/mL. semanticscholar.org

An electrochemical sensor utilizing a molecularly imprinted polymer has also been developed for the detection of ethyl methylphosphonic acid (EMPA) in human plasma and urine. nih.gov The sample preparation for this method involves adding the plasma or urine to a solution containing acetonitrile and the EMPA stock solution, followed by centrifugation to remove precipitated proteins. nih.gov

Biological Matrix Sample Preparation Technique Analytical Method Reported Limit of Detection
UrineRapid and simple, no extensive preconcentrationIon Chromatography-Tandem Mass Spectrometry (IC-MS/MS)4 ng/mL
Human SerumAg+-form cation-exchange resin cartridgeIndirect Photometric Detection Ion Chromatography40 ng/mL for MPA
Human PlasmaDerivatization with p-bromophenacyl bromideHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)3 ng/mL
Human Plasma and UrineAcetonitrile precipitation and centrifugationElectrochemical Sensor with Molecularly Imprinted Polymer (for EMPA)2.36 x 10⁻¹¹ M (plasma), 2.11 x 10⁻¹¹ M (urine)

Mitigation of Matrix Adsorption and Interferences

In the trace analysis of methylphosphonic acid (MPA), the sample matrix—be it environmental or biological—can significantly interfere with accurate detection and quantification. Matrix components can co-elute with MPA, leading to signal suppression or enhancement in mass spectrometry, or can adsorb the analyte, leading to poor recovery. Various strategies are employed to mitigate these effects, primarily through meticulous sample preparation and chromatographic optimization.

Commonly employed techniques to reduce matrix effects include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization. The choice of method depends on the complexity of the matrix and the required sensitivity of the analysis.

Liquid-Liquid Extraction (LLE): LLE is a fundamental sample cleanup technique that partitions analytes between two immiscible liquid phases. For polar compounds like methylphosphonic acid, the selection of an appropriate organic solvent and the adjustment of the aqueous phase's pH are critical to achieving efficient extraction and minimizing the co-extraction of interfering substances. Research has shown that different solvent systems yield varying recovery rates for alkyl methylphosphonic acids (AMPAs), which are precursors to MPA. For instance, a study comparing dichloromethane (DCM), ethyl acetate (EtAc), and hexane for the extraction of AMPAs from plasma found that EtAc with the addition of hydrochloric acid and sodium chloride provided the highest mean percent recovery. clvaw-cdnwnd.com However, the same study noted that while DCM had lower recoveries, it resulted in better chromatography, highlighting the trade-off between recovery and chromatographic performance in mitigating matrix effects. clvaw-cdnwnd.com

Table 1: Comparison of Mean Percent Recovery of a Methylphosphonic Acid Precursor (MMPA) using different LLE Solvents and Conditions

Extraction SetSolventKey ReagentsMean Percent Recovery of MMPA (%)
Set 1Ethyl AcetateConcentrated HCl35.38
Set 3Ethyl AcetateConcentrated HCl, NaCl131.84
Set 1DichloromethaneConcentrated HCl1.55
Set 3DichloromethaneConcentrated HCl, NaCl4.97
Data adapted from a study on the extraction of alkyl-methylphosphonic acids from guinea pig plasma. clvaw-cdnwnd.com

Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and pre-concentration of analytes from complex matrices. It involves passing a liquid sample through a solid sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of a different solvent. For methylphosphonic acid, various SPE sorbents can be utilized, including polymeric, anion-exchange, and molecularly imprinted polymers (MIPs). Polymeric sorbents like Oasis HLB have been shown to be effective for extracting alkyl methylphosphonic acids from aqueous samples. nih.gov MIPs, which are polymers synthesized with a template molecule to create specific binding sites, offer high selectivity for the target analyte, leading to very clean extracts. nih.gov The combination of a non-selective SPE sorbent for initial cleanup followed by a selective MIP for further purification can significantly reduce matrix interferences. nih.gov

Derivatization: Due to its high polarity and low volatility, methylphosphonic acid is not readily analyzable by gas chromatography (GC). Derivatization to a less polar and more volatile compound is therefore a crucial step that also serves to mitigate matrix effects. By converting MPA to a less polar derivative, its chromatographic behavior is altered, often moving its elution time away from polar matrix interferences. Common derivatization reagents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and methylating agents (e.g., diazomethane or trimethylsilyldiazomethane). researchgate.net The choice of derivatization agent can impact the efficiency of the reaction and the stability of the resulting derivative. researchgate.net

Pre-concentration Strategies

To achieve the low detection limits often required in environmental and biomedical research, pre-concentration of methylphosphonic acid from the original sample is essential. This process increases the analyte concentration to a level that is readily detectable by the analytical instrument.

Solid-Phase Extraction (SPE): As mentioned previously, SPE is a primary method for pre-concentration. By loading a large volume of a sample onto an SPE cartridge and eluting the retained analyte into a much smaller volume of solvent, significant concentration factors can be achieved. For instance, SPE has been reported to decrease the limits of detection for alkylphosphonic acids by at least 100-fold. The choice of sorbent material is critical for efficient pre-concentration. Polymeric sorbents are often used for their high surface area and retention of polar compounds. nih.gov Molecularly imprinted polymers offer the advantage of selective pre-concentration, which simultaneously reduces matrix effects and enhances the signal of the target analyte. nih.gov

Table 2: Effect of Pre-concentration by SPE on Limits of Detection (LODs) for Methylphosphonic Acid and Related Compounds

Analytical MethodWithout SPE (LOD)With SPE (LOD)
HPLC-MS0.1–0.2 ng/mLAt least 100-fold lower
IC-MS/MS (in urine)4 ng/mL (direct injection)Not Applicable
LC/MS/MS (in natural waters)10 ng/mL (direct injection)Not specified
Data compiled from various studies on the analysis of methylphosphonic acid and its precursors.

Liquid-Liquid Microextraction (LLME): Miniaturized versions of LLE, such as dispersive liquid-liquid microextraction (DLLME), have emerged as effective pre-concentration techniques. These methods use a very small volume of extraction solvent, leading to a high concentration factor. In DLLME, the extraction solvent is dispersed as fine droplets in the aqueous sample, maximizing the surface area for mass transfer and leading to rapid extraction.

Evaporation: A straightforward method of pre-concentration for non-volatile analytes like methylphosphonic acid is the evaporation of the solvent from the sample extract. After an initial extraction step, the solvent can be gently evaporated under a stream of nitrogen to reduce the volume, thereby concentrating the analyte. This technique is often used in conjunction with LLE or SPE. For instance, a method for the analysis of MPA in soil involves liquid extraction with deionized water followed by concentration by evaporation. zldm.ru

Derivatization as a Pre-concentration Aid: While primarily used to improve chromatographic properties, derivatization can also contribute to pre-concentration. For example, in headspace solid-phase microextraction (HS-SPME), the derivatization of phosphonic acids to more volatile compounds allows them to be efficiently extracted from the headspace above the sample and concentrated onto a solid-phase microextraction fiber.

Environmental Fate and Transport Mechanisms of Methylphosphonic Acid

Abiotic Degradation Pathways of Methylphosphonic Acid

Methylphosphonic acid is a structurally simple organophosphorus compound that exhibits considerable stability in the environment. nih.govnih.gov Its degradation is primarily governed by abiotic processes, particularly photolysis, as it is resistant to hydrolysis under typical environmental conditions. nih.govnih.gov

Photolysis of Methylphosphonic Acid

Photodegradation is a significant pathway for the breakdown of methylphosphonic acid in aquatic environments. nih.gov The process is initiated by the interaction of ultraviolet (UV) photons with the molecule, leading to the formation of radical species that attack and cleave the carbon-phosphorus (C-P) bond. nih.gov

Under UV irradiation, the degradation of methylphosphonic acid follows first-order kinetics. nih.gov The primary mechanism involves the cleavage of the stable C-P bond, a process significantly influenced by the presence of reactive oxygen species. nih.govrsc.orgresearchgate.netnih.gov This photodegradation is a crucial process in the transformation of dissolved organic phosphorus into biologically available inorganic phosphate (B84403). nih.gov Studies have shown that upon UV exposure, the C-P bond is broken, leading to the formation of orthophosphate as a final product. nih.govrsc.orgresearchgate.netnih.gov

Reactive oxygen species (ROS) are critical to the photodegradation of methylphosphonic acid. nih.govrsc.orgresearchgate.netnih.gov Experiments using ROS quenchers have demonstrated that hydroxyl radicals (•OH) are the primary species responsible for the cleavage of the C-P bond. nih.govrsc.orgresearchgate.netnih.gov In quenching experiments, the addition of 2-propanol (an •OH scavenger) and sodium azide (an 1O2 and •OH scavenger) significantly decreased the rate of photolysis. nih.gov Calculations indicate that hydroxyl radicals contribute to over 90% of the degradation at both acidic and alkaline pH levels. nih.gov Specifically, the contribution of the •OH radical was calculated to be 92.86% at pH 3 and 96.61% at pH 8. nih.gov The combined results from these quenching experiments and density functional theory (DFT) calculations confirm that the C-P bond cleavage is mediated by OH⁻/•OH and not by other ROS. nih.govrsc.orgresearchgate.netnih.gov

The pH of the aqueous solution significantly influences the kinetics of methylphosphonic acid photodegradation. nih.gov The degradation rate is notably faster under alkaline conditions compared to acidic conditions. nih.gov For instance, the photolysis rate constant was observed to be 0.054 h⁻¹ at pH 8, compared to 0.037 h⁻¹ at pH 3. nih.gov This increased degradation rate in alkaline environments is attributed to the higher abundance of hydroxyl radicals. nih.gov The speciation of methylphosphonic acid and the proportion of different ROS produced vary with pH, which in turn affects the reaction pathways and kinetics. nih.govresearchgate.net

Photolysis Rate Constants of Methylphosphonic Acid at Different pH Values

pHPhotolysis Rate Constant (h⁻¹)
30.037
80.054

Oxygen isotope probing, specifically using 18O-labeled water, is a powerful tool for elucidating the mechanisms of C-P bond cleavage during the photodegradation of methylphosphonic acid. nih.gov Studies have shown that one exogenous oxygen atom is incorporated into the resulting orthophosphate product. nih.govrsc.orgresearchgate.netnih.gov The source of this incorporated oxygen atom is influenced by the pH of the solution. nih.govrsc.orgresearchgate.netnih.gov

At a higher pH, a greater proportion of the incorporated oxygen comes from the ambient water. rsc.org Conversely, at a lower pH, more oxygen is incorporated from dissolved molecular oxygen (O₂), which is converted into radical oxygen species. nih.govrsc.org This is because at low pH, there are fewer hydroxyl groups available from water, making dissolved oxygen a primary source for generating hydroxyl radicals under photolytic conditions. nih.govrsc.org Isotope analysis revealed that at pH 3, there was a 13% incorporation of ambient water oxygen into the released phosphate, which increased to 25% at pH 8. nih.gov

Hydrolytic Stability and Reactions of Methylphosphonic Acid

Methylphosphonic acid is highly resistant to hydrolysis in the absence of UV radiation. nih.govnih.gov Control experiments have shown that hydrolysis is almost nonexistent in solution at around 40°C without UV exposure. nih.govrsc.org The stability of the C-P bond prevents it from being easily broken by water under normal environmental temperatures and pH ranges. nih.gov While the hydrolysis of related phosphonate (B1237965) esters can be achieved under strong acidic or basic conditions, often at elevated temperatures, methylphosphonic acid itself is considered hydrolytically stable. nih.gov

Heterogeneous Hydrolysis of Methylphosphonic Anhydride (B1165640) to Methylphosphonic Acid

The conversion of solid methylphosphonic anhydride (MPAN) to methylphosphonic acid (MPA) occurs through heterogeneous hydrolysis rsc.orgpnnl.govresearchgate.netosti.gov. This reaction involves the interaction of solid MPAN with water vapor from the surrounding environment. In laboratory studies, this process was investigated by placing pure, synthesized MPAN in sample cups within exposure chambers where the relative humidity (RH) was controlled using saturated salt solutions rsc.orgpnnl.govresearchgate.netosti.gov. The transformation of MPAN into MPA was monitored over time using non-invasive spectroscopic methods, including infrared hemispherical reflectance (HRF) spectroscopy and Raman spectroscopy rsc.orgpnnl.govosti.gov. These techniques allowed for the quantification of MPAN and MPA concentrations throughout the reaction by using calibrated spectra from pure compounds and prepared mixtures rsc.orgpnnl.govosti.gov.

Influence of Relative Humidity on Hydrolysis Rates

The rate of methylphosphonic anhydride (MPAN) degradation is strongly dependent on the ambient relative humidity (RH) rsc.orgpnnl.govresearchgate.netosti.gov. Experimental data demonstrates a significant acceleration in the hydrolysis rate as RH increases. At room temperature, the time required for 50% conversion of MPAN to methylphosphonic acid (MPA) decreases dramatically with rising humidity levels rsc.orgpnnl.govresearchgate.netosti.gov.

At lower humidity levels (33% and 43% RH), the reaction could be modeled with zeroth-order kinetics in its early stages, suggesting that the concentrations of water vapor and MPAN were not the initial rate-limiting factors pnnl.govosti.gov. However, at higher humidity levels of 54% and 75% RH, the samples exhibited significant deliquescence, where the solid material absorbed enough moisture from the air to dissolve and form a liquid solution rsc.orgpnnl.govresearchgate.netosti.gov. This change in physical state required the removal of liquid water before measurements could be taken and complicated quantitative analysis, implying that multiple chemical and physical processes were controlling the hydrolysis rate under these conditions rsc.orgpnnl.govosti.gov.

Table 1: Time for 50% Conversion of MPAN at Various Relative Humidity Levels

Relative Humidity (%) Time for 50% Conversion (hours)
33 761 ± 54
43 33 ± 4
54 17 ± 2
75 7 ± 1

Resistance to Thermal Decomposition

Methylphosphonic acid exhibits notable stability against thermal decomposition. The phosphorus-carbon (P-C) bond in methylphosphonate (B1257008) is inherently stable beilstein-journals.orgnih.gov. Studies on the decomposition of related compounds on metal oxide surfaces have shown that the surface-bound methylphosphonate moiety is resistant to oxidation and cleavage of the P-CH3 bond, even at elevated temperatures acs.org. For instance, on aluminum, magnesium, and lanthanum oxides, the final product after initial decomposition of a parent compound is a surface-bound methylphosphonate where the P-CH3 bond remains intact, resisting further oxidation even in the presence of oxygen at temperatures between 300-400 °C acs.org. This resistance is attributed to the lack of a low-energy pathway for the oxidative cleavage of this bond on these particular oxide surfaces acs.org. While the nerve agent sarin (isopropyl methylphosphonofluoridate) does thermally break down, it forms methylphosphonofluoridic acid, a different decomposition pathway than that of methylphosphonic acid itself dtic.mil.

Oxidation of Methylphosphonic Acid in Aqueous Medium

The oxidation of methylphosphonic acid (MPA) in an aqueous medium has been studied under various conditions, including supercritical water oxidation and photolysis. In supercritical water, MPA oxidation rates were measured at temperatures ranging from 478 to 572°C and pressures from 138 to 277 bar mit.edu. Under these conditions, near-complete conversion (99%) was achieved at 571°C mit.edu. The primary phosphorus-containing product of this oxidation is phosphoric acid mit.edu. The carbon-containing products include carbon dioxide as the final product, with carbon monoxide and methane (B114726) observed as intermediates mit.edu.

Under photolytic conditions (UV irradiation), the degradation of MPA is also influenced by environmental factors such as pH, with degradation being more extensive under alkaline conditions nih.govrsc.org. The mechanism of photo-degradation involves the cleavage of the C–P bond by hydroxyl radicals (OH−/˙OH) nih.govrsc.org. Isotope probing confirmed that one oxygen atom from the surrounding water is incorporated into the resulting orthophosphate product following the cleavage of the C-P bond rsc.org.

Biotic Degradation and Microbial Metabolism of Methylphosphonic Acid

Microbial Metabolism of Methylphosphonic Acid for Phosphate Acquisition

In marine and soil environments where inorganic phosphate (Pi) is a limiting nutrient, many microbes have evolved pathways to utilize organophosphonic acids as an alternative phosphorus source nih.govasm.org. Methylphosphonic acid, a component of dissolved organic phosphorus in marine ecosystems, serves as a prominent source of phosphate for bacteria and archaea experiencing phosphate starvation nih.govacs.orgnih.gov. The ability to cleave the stable carbon-phosphorus (C-P) bond of methylphosphonic acid is a crucial adaptive strategy for microbial survival under P-limiting conditions nih.govasm.org. Studies on soil bacteria have shown that the utilization of methylphosphonate is suppressed when more readily available orthophosphate is present, indicating that this metabolic capability is regulated and employed when needed asm.org.

Carbon-Phosphorus Lyase Pathway and Methane Production from Methylphosphonic Acid

The primary biochemical route for the catabolism of methylphosphonic acid is the carbon-phosphorus (C-P) lyase pathway nih.govacs.orgnih.gov. This complex enzymatic system is responsible for cleaving the C-P bond, releasing inorganic phosphate that can be assimilated by the cell nih.govresearchgate.net. A significant byproduct of this reaction when acting on methylphosphonic acid is methane nih.govacs.orgnih.govnih.gov. This microbial process is considered a likely source for the observed supersaturation of methane in the oxygenated surface waters of oceans and lakes, a phenomenon known as the "methane paradox" nih.govnih.gov.

The C-P lyase enzyme system is encoded by a set of genes (the phn operon), and its activity allows various bacteria to use methylphosphonate as their sole source of phosphorus for growth nih.govasm.org. Research has demonstrated that bacterial isolates from freshwater lakes can produce methane from methylphosphonate, and this activity is repressed by the presence of phosphate, confirming its role in phosphorus acquisition nih.gov. The genetic potential for this pathway is widespread among key microbial groups in both marine and freshwater environments nih.govresearchgate.net. While the C-P lyase pathway is the most recognized, an alternative oxidative pathway for methylphosphonic acid catabolism has also been identified in some marine bacteria. This oxidative pathway also yields inorganic phosphate but produces formic acid instead of methane, representing a different metabolic fate for this compound acs.orgnih.govresearchgate.net.

Oxidative Pathways for Methylphosphonic Acid Catabolism (e.g., in Gimesia maris)

While the carbon-phosphorus (C-P) lyase pathway, which produces methane, was once considered the primary mechanism for methylphosphonic acid (MPA) degradation, recent research has uncovered an alternative oxidative pathway. This pathway, described in the marine bacterium Gimesia maris DSM8797, provides a new understanding of the environmental fate of MPA. G. maris can utilize MPA as a source of inorganic phosphate (Pi) even though it lacks the phn operon that encodes for the C-P lyase pathway nih.govacs.orgresearchgate.net.

The catabolism of MPA in G. maris proceeds through a two-step oxidative process. This discovery is significant as it reveals a metabolic fate for MPA that does not result in the production of methane, a potent greenhouse gas acs.orgresearchgate.netresearchgate.net. This oxidative pathway is crucial for marine bacteria in phosphate-starved environments, allowing them to access the phosphorus in MPA nih.govacs.orgresearchgate.netresearchgate.net.

The key enzymes in the oxidative catabolism of methylphosphonic acid in Gimesia maris are GmPhnY* and GmPhnZ1. These enzymes are non-heme Fe(II) dependent oxygenases nih.govacs.org. Homologues of these enzymes were previously identified for their role in converting 2-aminoethylphosphonic acid (2-AEP) into glycine and inorganic phosphate nih.govacs.orgresearchgate.net.

Researchers produced and purified GmPhnY* and GmPhnZ1 in Escherichia coli to characterize their function in vitro. Through these experiments, it was demonstrated that GmPhnY* catalyzes the initial oxidation of methylphosphonic acid nih.govacs.orgresearchgate.net. Subsequently, GmPhnZ1 acts on the product of the first reaction to complete the breakdown of the molecule nih.govacs.orgresearchgate.net. A notable finding is the substrate specificity of this pathway; unlike some related enzyme systems, GmPhnY* does not act on 2-AEP, indicating a specialized role in methylphosphonic acid metabolism nih.govacs.orgresearchgate.net.

The oxidative breakdown of methylphosphonic acid by GmPhnY* and GmPhnZ1 proceeds through a distinct intermediate. Using ³¹P NMR spectroscopy, it was shown that GmPhnY* converts methylphosphonic acid into hydroxymethylphosphonic acid nih.govacs.orgresearchgate.net. This intermediate is then oxidized by GmPhnZ1, which cleaves the carbon-phosphorus bond to yield formic acid and inorganic phosphate (Pi) nih.govacs.orgresearchgate.net. The identification of hydroxymethylphosphonic acid as an intermediate is a key step in elucidating the complete oxidative pathway for methylphosphonic acid catabolism.

Microbial Utilization of Methylphosphonic Acid as a Sole Phosphorus Source

In marine environments where inorganic phosphate is often a limiting nutrient, the ability to utilize alternative phosphorus sources like methylphosphonic acid is a significant advantage for microbial survival. Several marine microbes have demonstrated the capacity to use methylphosphonic acid as their sole source of phosphorus. For instance, the marine archaeon Nitrosopumilus maritimus is known to synthesize methylphosphonate nih.govcore.ac.uk.

The marine planctomycete Gimesia maris can also use methylphosphonic acid as its only phosphorus source, which is notable because it does so via an oxidative pathway rather than the more commonly known C-P lyase pathway nih.govacs.orgresearchgate.netresearchgate.net. Similarly, the cyanobacterium Prochlorococcus strain MIT9301, isolated from a phosphate-depleted region of the ocean, can oxidize both methylphosphonate and hydroxymethylphosphonate to acquire phosphorus researchgate.net. However, the ability to utilize methylphosphonate is not universal among all cyanobacteria. For example, a thermophilic Synechococcus species required a lengthy acclimation period before it could use methylphosphonate as its sole phosphorus source, despite having the necessary genes asm.org.

Bacterial Species Involved in Methylphosphonic Acid Metabolism

A diverse range of marine microorganisms is involved in the metabolism of methylphosphonic acid, reflecting its importance as a phosphorus source in the marine environment. The marine archaeon Nitrosopumilus maritimus is a known producer of methylphosphonate nih.govcore.ac.uknih.gov. The marine bacterium Gimesia maris utilizes an oxidative pathway to break down methylphosphonic acid nih.govacs.orgresearchgate.netresearchgate.net.

The abundant marine cyanobacterium Prochlorococcus also plays a role in methylphosphonic acid cycling. Specifically, Prochlorococcus strain MIT9301 can oxidize methylphosphonate researchgate.netresearchgate.net. In contrast, the high-light-adapted Prochlorococcus strain MED4 lacks the genes for this pathway and cannot utilize compounds like 2-AEP or methylphosphonate researchgate.net. While Escherichia coli is a well-studied model organism for the C-P lyase pathway for phosphonate degradation, the discovery of the oxidative pathway in marine bacteria like Gimesia maris highlights the metabolic diversity that exists in different environments nih.govresearchgate.netnih.gov.

Microbial Adaptation to Low Phosphate Environments and Methylphosphonic Acid Utilization

Microorganisms inhabiting low-phosphate environments, such as vast regions of the ocean, have evolved various strategies to acquire phosphorus. One such adaptation is the ability to utilize organophosphonates like methylphosphonic acid. The prevalence of genes for phosphonate acquisition and metabolism is often elevated in these oligotrophic regions researchgate.net.

The marine archaeon Nitrosopumilus maritimus, which is abundant in marine surface waters, possesses a gene cluster for the biosynthesis of phosphonates, suggesting an adaptation to phosphorus-limited conditions core.ac.uk. The ability of certain Prochlorococcus strains to oxidize methylphosphonate is considered an ecosystem-specific adaptation to cope with phosphate scarcity, as the genes for this pathway are more common in Prochlorococcus genomes from low-phosphate areas like the North Atlantic Ocean researchgate.net.

Furthermore, some bacteria can adapt to utilize methylphosphonic acid over time. A thermophilic cyanobacterium, Synechococcus sp., initially showed inhibited growth when methylphosphonate was the only phosphorus source but could grow rapidly on it after a period of acclimation asm.org. This suggests that the expression and regulation of the necessary metabolic pathways can be induced by prolonged exposure to low-phosphate conditions and the presence of methylphosphonic acid.

Transport and Distribution of Methylphosphonic Acid in Environmental Compartments

Methylphosphonic acid, being a stable and water-soluble compound, can be transported and distributed across various environmental compartments. As a degradation product of some organophosphate nerve agents, its presence can be monitored in different environmental samples nih.govresearchgate.net. Highly sensitive analytical methods have been developed to detect methylphosphonic acid in dust and ground samples nih.gov.

The transport of methylphosphonic acid in the environment is influenced by its physical and chemical properties. Its distribution can be modeled using integrated spatial-multimedia-compartmental models, which consider its partitioning between air, water, soil, and biota witpress.com. These models account for processes like wet and dry deposition, runoff, and resuspension witpress.com. In aquatic systems, the sorption of methylphosphonic acid to sediments can be influenced by factors such as the presence of organic matter and salinity researchgate.net. The movement of pollutants through different environmental media is a complex process, and the specific transport mechanisms for methylphosphonic acid will depend on the characteristics of the local environment itrcweb.org.

Presence in Surface Waters and Groundwater

The detection of methylphosphonic acid and its derivatives in water bodies is indicative of its potential to contaminate these crucial resources. As a hydrolysis product of nerve agents such as Sarin (GB) and VX, its presence in groundwater can signal contamination from historical military activities or improper disposal. Analytical methods have been developed to detect methylphosphonic acid and related compounds at low microgram per liter levels in groundwater. For instance, one method reports detection limits ranging from 3 to 9 micrograms per liter for methylphosphonic acid, ethyl methylphosphonic acid, and isopropyl methylphosphonic acid nih.gov.

While specific data on the concentration ranges of methylphosphonic acid in surface and groundwater are not widely available in the reviewed literature, studies on the structurally related and more commonly monitored compound, aminomethylphosphonic acid (AMPA), the primary degradation product of the herbicide glyphosate (B1671968), can provide some insight into the potential behavior of simple phosphonates in aquatic environments. For example, in a study of an agricultural area in Brazil, all 52 groundwater samples analyzed contained quantified levels of glyphosate and AMPA, while approximately 30% of the surface water samples were positive for these compounds. This suggests a higher persistence or accumulation of these compounds in groundwater compared to surface water, where photodegradation can be a significant removal pathway.

The following table summarizes the detection of the related phosphonate, AMPA, in various water sources from a study in New York State, USA, which can serve as a proxy for understanding the potential distribution of simple phosphonates in the environment.

Water TypeGeometric Mean Concentration of AMPA (ng/L)
Stormwater Runoff112
Wastewater Effluent42.5
Wastewater Influent14.1
River Water10.3
Rainwater9.61
Lake Water4.57

Note: Data for aminomethylphosphonic acid (AMPA), a related phosphonate, is presented to provide context due to the limited availability of specific concentration data for methylphosphonic acid in the reviewed literature.

Behavior in Soil Matrices

Studies on the related compound glyphosate and its degradation product AMPA indicate that these substances can be transported from the upper soil layers to deeper horizons. One study found that glyphosate is initially adsorbed in the top 2 cm of soil and then transported to deeper layers, with a concurrent increase in the concentration of AMPA mdpi.comusda.gov. This suggests that methylphosphonic acid could also exhibit mobility in the soil profile.

The leaching potential of phosphonates is site-specific. In sandy soils with strong sorption capacity and a lack of macropores, the leaching of glyphosate and AMPA has been observed to be minimal. Conversely, in loamy soils with macropore flow, both compounds have been detected in tile drains, indicating a higher risk of transport to groundwater nih.gov. The mobility of phosphonates in soil is a critical factor in assessing the potential for contamination of underlying aquifers.

Adsorption and Desorption Processes

Adsorption to soil particles is a primary mechanism controlling the concentration of methylphosphonic acid in the soil solution and, consequently, its mobility and bioavailability. The phosphonic acid functional group plays a key role in the adsorption process, forming complexes with metal ions and binding to mineral surfaces.

Research on glyphosate and AMPA has shown that iron and aluminum oxides are key soil components for their adsorption mdpi.comusda.gov. The adsorption of phosphonates is also influenced by soil pH and the presence of other ions. In general, sorption tends to be stronger in acidic soils. The adsorption process for some phosphonates has been found to be reversible, as indicated by similar Freundlich adsorption and desorption coefficients in some studies.

The adsorption of phosphonates onto clay minerals is another important process. Studies have shown that both glyphosate and AMPA can be readily adsorbed onto clay surfaces through electrostatic interactions and hydrogen bonding rsc.org. The type of clay mineral can influence the adsorption capacity. For instance, allophane has been shown to have a higher affinity for phosphate compared to montmorillonite and kaolinite, which is attributed to the abundance of Al-OH and Al-H2O functional groups on its surface scirp.org.

Environmental Persistence of Methylphosphonic Acid

The persistence of methylphosphonic acid in the environment is determined by its resistance to degradation through biotic and abiotic processes.

Photodegradation: In aqueous environments, photodegradation can be a significant pathway for the breakdown of methylphosphonic acid. Studies have shown that methylphosphonic acid can be degraded by UV irradiation, with the degradation rate being influenced by pH. The degradation is more rapid under alkaline conditions rsc.orgnih.gov. The process involves the cleavage of the carbon-phosphorus (C-P) bond, which is initiated by hydroxyl radicals (•OH) nih.gov.

The following table presents the photolysis rate constants for methylphosphonic acid at different pH values, demonstrating the influence of pH on its degradation in water.

pHPhotolysis Rate Constant (h-1)
30.037
80.054

Source: Adapted from a study on the photodegradation of methylphosphonic acid nih.gov.

Biodegradation: While photodegradation is important in surface waters, microbial degradation is a key process in soil and groundwater. The C-P bond in phosphonates can be cleaved by some microorganisms, which can utilize them as a phosphorus source. However, the rates of biodegradation can be slow, contributing to the persistence of these compounds in the environment.

Biogeochemical Cycling and Environmental Impact of Methylphosphonic Acid

Linkages between Methylphosphonic Acid Metabolism and Methane (B114726) Production in Oceans

A significant and intriguing aspect of methylphosphonic acid's biogeochemical role is its direct link to methane production in the aerobic, or oxygenated, surface waters of the ocean. This phenomenon, often referred to as the "methane paradox," has puzzled scientists because conventional methane production (methanogenesis) is typically carried out by archaea in strictly anaerobic (oxygen-free) environments.

The catabolism of methylphosphonic acid by phosphorus-starved marine microbes through the C-P lyase pathway is a key source of methane in the aerobic ocean. This enzymatic process directly cleaves the C-P bond, yielding methane as a byproduct. The widespread presence of genes for both methylphosphonate (B1257008) biosynthesis and its degradation via the C-P lyase pathway in marine microbial communities suggests that this is a prevalent mechanism for methane production in oceanic surface waters. Incubation experiments with seawater have confirmed that the addition of methylphosphonic acid leads to methane production. It is estimated that the amount of methane produced through this pathway in aerobic marine environments could account for as much as 4% of the global methane budget.

The discovery of methylphosphonate synthesis by common marine microbes like Nitrosopumilus maritimus provides the missing link in this oceanic methane production model, confirming a plausible biological source for the methylphosphonic acid that fuels this process.

Methylphosphonic Acid's Contribution to Nutrient Cycling (e.g., Fe, N, P)

The microbial metabolism of methylphosphonic acid is intricately linked to the broader biogeochemical cycles of key elements beyond just phosphorus and carbon, including iron (Fe) and nitrogen (N). The utilization of methylphosphonic acid as a phosphorus source is often most pronounced in nutrient-limited regions of the ocean. In these areas, the availability of other essential nutrients like nitrogen and iron can influence the rates of methylphosphonic acid turnover.

For instance, the enzymatic machinery required for both the synthesis and degradation of methylphosphonic acid may have specific metal cofactors, linking its metabolism to the availability of trace metals like iron. While direct studies on the co-regulation of methylphosphonic acid with iron and nitrogen cycles are ongoing, the interconnectedness of nutrient cycles in marine ecosystems suggests that the microbial processing of this significant phosphorus source will inevitably influence the availability and cycling of other vital elements. The degradation of methylphosphonic acid releases inorganic phosphate (B84403), which can alleviate phosphorus limitation and subsequently impact the uptake and cycling of nitrogen and other nutrients by marine phytoplankton.

Advanced Research on Methylphosphonic Acid Derivatives and Analogs

Research on Alkyl Methylphosphonic Acids as Degradation Products of Chemical Warfare Agents

Alkyl methylphosphonic acids (AMPAs) are primary hydrolysis products of organophosphorus nerve agents and serve as crucial markers for the verification of chemical weapons use. cdc.gov Their detection in various environmental and biological samples is a key focus of verification chemistry. This section delves into the research surrounding specific AMPAs that are degradation products of highly toxic chemical warfare agents (CWAs).

Isopropyl Methylphosphonic Acid (iPMPA)

Isopropyl methylphosphonic acid (iPMPA) is the primary hydrolysis product of the nerve agent Sarin (GB). acs.orghmdb.ca Its presence in environmental or biological samples is a strong indicator of Sarin exposure. hmdb.ca Research on iPMPA has focused on its detection, environmental fate, and toxicological properties.

Detailed Research Findings:

Detection: Various analytical methods have been developed for the detection of iPMPA in different matrices. A method using capillary column gas chromatography with a flame photometric detector has been established for determining iPMPA in groundwater, with detection limits ranging from 3 to 9 micrograms per liter. nih.gov In biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been used for the quantitative analysis of iPMPA in the serum of victims of the Tokyo subway attack, with levels ranging from 2 to 135 ng/mL detected. hmdb.ca Another study optimized a method for the simultaneous extraction and determination of several AMPAs, including iPMPA, in soil using high-performance liquid chromatography-high-resolution tandem mass spectrometry (HPLC-HRMS/MS), achieving a detection limit of 0.05 ng/g for iPMPA. zldm.ru

Environmental Fate: Once formed, iPMPA can persist in the environment. However, it can be further metabolized by a small number of bacteria species into methylphosphonic acid (MPA). ornl.gov The abiotic degradation of diisopropyl methylphosphonate (B1257008) (DIMP), a byproduct of Sarin manufacture, in groundwater can also lead to the formation of iPMPA and subsequently MPA. ornl.gov

Toxicology: While significantly less toxic than its parent compound, Sarin, iPMPA is not entirely inert. Toxicological studies in animals have been conducted to understand its potential health effects.

ParameterResearch Finding
Parent CWA Sarin (GB)
Detection Methods Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS)
Detection Limits 3-9 µg/L in groundwater nih.gov 2-135 ng/mL in serum hmdb.ca 0.05 ng/g in soil zldm.ru
Environmental Fate Can be metabolized by bacteria to methylphosphonic acid (MPA). ornl.gov Formed from the abiotic degradation of diisopropyl methylphosphonate (DIMP). ornl.gov

Pinacolyl Methylphosphonic Acid (PinMPA)

Pinacolyl methylphosphonic acid (PinMPA) is the principal degradation product of the nerve agent Soman (GD). usbio.netnih.gov Its detection is a key indicator of Soman use.

Detailed Research Findings:

Detection: Analytical methods for PinMPA often involve derivatization to make the molecule more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). One such method involves methylation with trimethyloxonium (B1219515) tetrafluoroborate (B81430). researchgate.net A study on the simultaneous determination of several AMPAs in soil by HPLC-HRMS/MS reported a detection limit of 0.02 ng/g for PinMPA. zldm.ru

Toxicity: Research has been conducted on the toxic effects of PinMPA. It is considered a severe irritant, and high concentrations may cause burns. haz-map.com It is also harmful by ingestion, inhalation, and skin absorption. haz-map.com

Environmental Persistence: Information on the environmental persistence of PinMPA is crucial for understanding its long-term impact.

ParameterResearch Finding
Parent CWA Soman (GD)
Detection Methods Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization researchgate.net, High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS) zldm.ru
Detection Limits 0.02 ng/g in soil zldm.ru
Toxicology Severe irritant; high concentrations may cause burns. haz-map.com Harmful by ingestion, inhalation, and skin absorption. haz-map.com

Ethyl Methylphosphonic Acid (EMPA)

Ethyl methylphosphonic acid (EMPA) is a degradation product of the V-series nerve agent VX. nih.gov It is a key marker for the detection of VX in various samples.

Detailed Research Findings:

Detection: A variety of analytical techniques have been employed for the detection of EMPA. An electrochemical sensor based on a molecularly imprinted polymer has been developed for the selective detection of EMPA in human plasma and urine, with a linear response range of 1.0 × 10⁻¹⁰ M to 1.0 × 10⁻⁹ M in plasma. osti.gov A method for the simultaneous determination of multiple AMPAs in soil by HPLC-HRMS/MS achieved a detection limit of 0.05 ng/g for EMPA. zldm.ru EMPA is also used in the analytical determination of nerve agent metabolites in biomedical and human urine samples. usbio.net

Environmental and Biological Significance: EMPA is recognized as an unambiguous biomarker of VX exposure. osti.gov Its presence in environmental or biological samples is a clear indication of contact with the nerve agent VX.

ParameterResearch Finding
Parent CWA VX
Detection Methods Electrochemical sensor osti.gov, High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS) zldm.ru
Detection Limits Linear range of 1.0 × 10⁻¹⁰ M to 1.0 × 10⁻⁹ M in plasma (electrochemical sensor) osti.gov 0.05 ng/g in soil (HPLC-HRMS/MS) zldm.ru
Significance Unambiguous biomarker of VX exposure. osti.gov

Cyclohexyl Methylphosphonic Acid (CHMPA)

Cyclohexyl methylphosphonic acid (CHMPA) is the degradation product of the nerve agent Cyclosarin (GF). acs.org Research on this compound is important for the verification of Cyclosarin use.

Detailed Research Findings:

Detection: Methods for the detection of CHMPA often involve derivatization followed by GC-MS analysis. Methylation using trimethyloxonium tetrafluoroborate has been shown to be an effective derivatization method for CHMPA. nist.gov It can also be detected as part of a multi-analyte method for CWA degradation products in beverages using solid-phase extraction and liquid chromatography-tandem mass spectrometry. acs.org

ParameterResearch Finding
Parent CWA Cyclosarin (GF)
Detection Methods Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization nist.gov, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) acs.org

Isobutyl Methylphosphonic Acid (iBMPA)

Isobutyl methylphosphonic acid (iBMPA) is a degradation product of the Russian V-series nerve agent RVX.

Detailed Research Findings:

Detection: Analytical methods have been developed for the detection of iBMPA in environmental samples. A method utilizing HPLC-HRMS/MS for the analysis of soil samples reported a detection limit of 0.02 ng/g for iBMPA. zldm.ru The trimethylsilyl (B98337) (TMS) derivative of iBMPA has been characterized by its mass spectrum. chemeo.comnih.gov

ParameterResearch Finding
Parent CWA RVX
Detection Methods High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS) zldm.ru, Gas Chromatography-Mass Spectrometry (GC-MS) of TMS derivative chemeo.comnih.gov
Detection Limits 0.02 ng/g in soil (HPLC-HRMS/MS) zldm.ru

Hydroxymethylphosphonic Acid as a Microbial Metabolite

Hydroxymethylphosphonic acid is not a direct degradation product of a specific chemical warfare agent but is a microbial metabolite of methylphosphonic acid (MPA). MPA itself is the final hydrolysis product of several nerve agents, including Sarin, Soman, and VX. ornl.gov

Detailed Research Findings:

Microbial Formation: Research has shown that marine microbes, such as the archaeon Nitrosopumilus maritimus, can synthesize methylphosphonate. google.com Other microbial pathways are involved in the degradation of methylphosphonic acid. For instance, some bacteria can utilize methylphosphonic acid as a phosphorus source. This process can involve the enzymatic conversion of methylphosphonic acid to hydroxymethylphosphonic acid. While not a direct marker for a specific CWA, the presence of hydroxymethylphosphonic acid in an environment could be linked to the microbial breakdown of MPA, which in turn could have originated from the degradation of nerve agents. The synthesis of hydroxymethylphosphonic acid can also be achieved in situ from phosphorous acid and formaldehyde.

CompoundRole
Hydroxymethylphosphonic Acid A microbial metabolite of methylphosphonic acid (MPA). ornl.gov MPA is the final degradation product of several nerve agents. The presence of hydroxymethylphosphonic acid can indicate microbial activity on MPA, which may have originated from CWA degradation. Can also be synthesized from phosphorous acid and formaldehyde.

Research on Other Phosphonic Acid Compounds Related to Methylphosphonic Acid Cycling

Research into the environmental and biological cycling of methylphosphonic acid (MPA) has revealed connections to a variety of other phosphonic acid compounds. These related molecules can be precursors, degradation products, or compounds that share similar biogeochemical pathways. Understanding these connections provides a broader context for the role of MPA in the global phosphorus cycle.

One area of research has focused on abiotic formation pathways that can produce methylphosphonic acid and related reduced phosphorus compounds. Studies simulating lightning strikes on phosphorus-rich soils have demonstrated the plasma-chemical reduction of phosphate (B84403). awi.de These experiments show that in the presence of reducing agents like methane (B114726) or organic matter, phosphate can be converted to phosphine, methylphosphine, phosphite (B83602) (phosphonic acid), and hypophosphite (phosphinic acid). awi.de This suggests that atmospheric lightning could be a natural source of these reduced phosphorus compounds, contributing to a volatile phosphorus cycle. awi.de

The yields of these compounds from simulated lightning vary depending on the reducing agent present. awi.de For instance, the reduction of phosphate in the presence of methane has been shown to produce methylphosphonic acid with a significant yield. awi.de

Table 1: Yields of Reduced Phosphorus Compounds from Simulated Lightning awi.de
CompoundReducing AgentYield
Phosphite (PO3)H2 and COUp to 25%
Phosphite (PO3)10% CH4 in N211%
Methylphosphonic acid100% CH4Up to 8.5%
Methylphosphonic acidCondensed organic matter5%
Phosphine (PH3)Methane model atmosphere or organic matterUp to 0.6 g/kg of phosphate P
Methylphosphine (CH3)PH2Methane model atmosphere or organic matterUp to 0.02 g/kg of phosphate P

In biological systems, the metabolism of methylphosphonic acid is linked to other organophosphonates. Methylphosphonic acid itself is considered a precursor to more complex phosphonate (B1237965) molecules like glyphosate (B1671968). nih.gov The microbial breakdown of MPA can also produce other phosphonates. For example, an oxidative pathway for MPA catabolism has been identified in the marine bacterium Gimesia maris. acs.org This pathway involves the conversion of methylphosphonic acid to hydroxymethylphosphonic acid by the enzyme GmPhnY*. acs.org Subsequently, the enzyme GmPhnZ1 oxidizes hydroxymethylphosphonic acid to produce formic acid and inorganic phosphate. acs.org

The substrate specificity of the enzymes involved in these pathways is a key area of research. Studies have shown that while GmPhnY* effectively converts methylphosphonic acid, it does not act on 2-aminoethylphosphonic acid, indicating a degree of specificity in this metabolic pathway. acs.org Organophosphonic acids, in general, can serve as an alternative source of inorganic phosphate for marine microbes when this essential nutrient is scarce. nih.gov The ability of various marine bacteria to utilize different alkyl-phosphonic acids for growth highlights the diversity of these metabolic pathways. researchgate.net

Furthermore, the environmental degradation of phosphonates is influenced by their chemical structure and the surrounding conditions. For instance, the degradation of 2-chloroethylphosphonic acid is notably dependent on pH. nih.gov The study of such compounds provides insights into the broader mechanisms that affect the persistence and transformation of phosphonates, including methylphosphonic acid, in the environment. nih.gov

Future Directions and Emerging Research Areas in Methylphosphonic Acid Studies

Development of Novel and Rapid In-Field Detection Technologies for Methylphosphonic Acid

The development of robust, rapid, and field-deployable detection technologies for methylphosphonic acid is a critical area of ongoing research. The need for on-site analysis is driven by both environmental monitoring requirements and the fact that MPA is a key hydrolysis product and indicator of certain chemical warfare agents.

Recent advancements have focused on the integration of multiple analytical techniques to enhance selectivity and sensitivity. One promising approach involves the coupling of paper spray mass spectrometry (PS-MS) with paper-based surface-enhanced Raman spectroscopy (pSERS). This combination allows for rapid screening and confirmation of organophosphorus molecules, including MPA, from a single substrate in under five minutes. The non-destructive nature of pSERS makes it an ideal screening tool, with subsequent confirmation provided by the high specificity of MS. To facilitate this integration, 3D-printed cartridge inserts have been developed for seamless sample collection and transfer between the two analytical platforms.

Future work in this area will likely concentrate on further miniaturization of these technologies to create truly portable, handheld devices. Research is also expected to focus on developing new materials and substrates that can pre-concentrate MPA from complex environmental matrices, thereby lowering detection limits. The goal is to create systems that can be easily operated by non-specialists for immediate, in-field threat assessment and environmental analysis.

Advanced Spectroscopic and Mass Spectrometric Techniques for Comprehensive Methylphosphonic Acid Characterization

Comprehensive characterization of methylphosphonic acid, its precursors, and its degradation products is essential for forensic analysis, environmental fate studies, and understanding its biological interactions. Advanced spectroscopic and mass spectrometric techniques are at the forefront of this research, offering unprecedented levels of detail.

A variety of sophisticated mass spectrometry (MS) methods are being employed. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used for the determination of alkyl methylphosphonic acids in complex samples like urine. For even greater precision, high-resolution techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) provide highly accurate mass measurements, which are crucial for the confident identification of compounds. Triple quadrupole electrospray tandem mass spectrometry (QqQ ESI-MS/MS) is another powerful tool used to elucidate the fragmentation pathways of these molecules, providing structural insights.

The table below summarizes some of the advanced MS techniques applied to the analysis of methylphosphonic acid and related compounds.

TechniqueApplication in MPA AnalysisKey Advantages
LC-MS/MS Quantification of MPA and its alkylated forms in biological and environmental samples.High sensitivity and selectivity for complex matrices.
GC-MS Analysis of volatile derivatives of MPA for identification.Excellent chromatographic separation for isomers.
FT-ICR-MS High-accuracy mass measurements for unambiguous formula determination.Extremely high resolution and mass accuracy.
QqQ ESI-MS/MS Structural elucidation through controlled fragmentation studies.Specificity in identifying and quantifying compounds.
Paper Spray-MS Rapid, in-field, or high-throughput screening of samples for MPA.Minimal sample preparation and fast analysis time.

Future research will likely involve the hyphenation of these advanced MS techniques with other separation methods, such as ion mobility spectrometry, to provide an additional dimension of separation and characterization, further enhancing the ability to distinguish MPA from interfering compounds in intricate samples.

Deeper Understanding of Methylphosphonic Acid Biogeochemical Cycles and Climate Change Implications

A significant and expanding area of research is the role of methylphosphonic acid in global biogeochemical cycles, particularly its connection to the marine phosphorus and carbon cycles and its potential impact on climate. nih.gov It is now understood that phosphonates, including MPA, are a crucial component of the dissolved organic phosphorus pool in the oceans. nih.gov

Marine microbes, including the abundant archaeon Nitrosopumilus maritimus and bacteria such as Prochlorococcus and SAR11, have been shown to synthesize methylphosphonate (B1257008). nih.govpnas.orgcore.ac.ukresearchgate.netnih.gov This biological production is a key entry point of MPA into the marine environment. These microorganisms produce MPA as part of complex molecules like cell-associated methylphosphonate esters, potentially as a component of exopolysaccharides. nih.govcore.ac.ukresearchgate.net

The biogeochemical significance of this process is twofold. First, in phosphorus-limited (oligotrophic) regions of the ocean, the degradation of these phosphonates serves as a vital source of inorganic phosphate (B84403) for marine life. pnas.org Second, and of critical importance to climate change, is the link between MPA degradation and oceanic methane (B114726) production. nih.govpnas.org The catabolism of methylphosphonic acid by certain marine microbes, using the carbon-phosphorus (C-P) lyase enzyme, releases methane as a byproduct. nih.gov This discovery provides a plausible explanation for the long-standing "marine methane paradox"—the observation that vast, aerobic regions of the ocean are supersaturated with methane, a potent greenhouse gas, despite the absence of known anaerobic methanogens. nih.govcore.ac.ukresearchgate.netnih.gov The amount of methane produced through this pathway is substantial, potentially accounting for up to 4% of the global methane budget. nih.gov

Future research will focus on quantifying the rates of MPA production and degradation across different oceanic regions and under various environmental conditions. Understanding how factors like ocean temperature, nutrient availability, and ocean acidification might alter the microbial communities responsible for these processes is crucial for predicting future methane fluxes from the ocean to the atmosphere and refining global climate models. bioacid.demdpi.com

Elucidation of Undiscovered Microbial Degradation Pathways for Methylphosphonic Acid

While the carbon-phosphorus (C-P) lyase pathway, which produces methane, has been a major focus of study, it is not the only route for microbial degradation of methylphosphonic acid. The discovery of alternative pathways is a key emerging research area, revealing greater metabolic diversity in how microorganisms utilize this compound.

Recent research has identified a novel oxidative pathway for MPA catabolism in the marine bacterium Gimesia maris. pnas.org This organism can use MPA as a phosphate source but lacks the genes for the C-P lyase pathway. pnas.org Instead, it employs a two-step enzymatic process:

A non-heme Fe(II)-dependent oxygenase, GmPhnY*, converts methylphosphonic acid to hydroxymethylphosphonic acid. pnas.org

A second oxygenase, GmPhnZ1, then oxidizes hydroxymethylphosphonic acid to produce formic acid and inorganic phosphate. pnas.org

This oxidative pathway is significant because it liberates phosphate without the concurrent production of methane. pnas.org The discovery challenges the assumption that MPA degradation is invariably linked to methanogenesis and suggests that the biogeochemical fate of MPA is more complex than previously thought.

The table below compares the known microbial degradation pathways for methylphosphonic acid.

PathwayKey EnzymesByproductsSignificance
C-P Lyase Pathway C-P Lyase Complex (Phn)Methane, Inorganic PhosphateContributes to oceanic methane production, a potent greenhouse gas. nih.gov
Oxidative Pathway Oxygenases (e.g., GmPhnY*, GmPhnZ1)Formic Acid, Inorganic PhosphateProvides a source of phosphate without methane production. pnas.org

Future research efforts will likely focus on screening diverse microbial communities from various environments (marine, terrestrial, and freshwater) to uncover additional novel degradation pathways. Elucidating the genetic and enzymatic machinery of these pathways will provide a more complete picture of the global phosphorus cycle and the environmental fate of organophosphonates.

Integration of Computational Chemistry (e.g., Density Functional Theory) with Experimental Studies on Methylphosphonic Acid Degradation

The integration of computational chemistry with experimental studies is providing powerful new insights into the degradation mechanisms of methylphosphonic acid. Density Functional Theory (DFT) has emerged as a particularly valuable tool for simulating reaction processes at the molecular level, complementing laboratory findings.

DFT has been successfully applied to investigate the photo-oxidation of MPA under UV irradiation. core.ac.uk These computational simulations can model the reaction processes involving various reactive oxygen species (ROS). By combining DFT calculations with experimental results from ROS-quenching experiments, researchers have been able to establish a mechanistic model for the photolysis of MPA. core.ac.uk For instance, this combined approach has shown that the cleavage of the stable C-P bond during photolysis is mediated by the hydroxyl radical (•OH) and hydroxide (B78521) ion (OH⁻), rather than other ROS. core.ac.uk

Furthermore, phosphate oxygen isotope analysis in these studies confirms that an exogenous oxygen atom is incorporated into the final phosphate product, a finding that aligns with the mechanisms predicted by DFT models. core.ac.uk This synergy between theoretical calculations and experimental data provides a much deeper and more robust understanding of the degradation kinetics and pathways.

Future research will undoubtedly see an expanded use of computational chemistry to explore other aspects of MPA's behavior. This includes:

Modeling enzyme-substrate interactions in the newly discovered microbial degradation pathways.

Predicting the adsorption and transport of MPA on mineral surfaces and soils.

Simulating its atmospheric chemistry and long-range transport potential.

This integrated approach, leveraging both computational and experimental methods, will be crucial for developing a comprehensive and predictive understanding of the environmental fate and impact of methylphosphonic acid.

Q & A

Basic: What analytical methods are recommended for detecting methylphosphonic acid and its derivatives in environmental samples?

Methodological Answer:
Gas chromatography–mass spectrometry (GC–MS) with derivatization is the gold standard. For example, methyl derivatives are prepared using trimethylsilyldiazomethane (TMSDAM) to enhance volatility and detection sensitivity . Liquid chromatography–mass spectrometry (LC–MS) is also employed for polar metabolites without derivatization . Key steps include:

  • Derivatization: Use diazomethane or TMSDAM to methylate phosphonic acids for GC–MS compatibility .
  • Column Selection: DB-5 ms columns are effective for separating methylphosphonic acid metabolites (e.g., EMPA, PMPA) .
  • Quality Control: Isotopically labeled internal standards (e.g., cyclohexyl-13C6 for CMPA) improve quantification accuracy .

Advanced: How can researchers resolve contradictions in toxicity data for methylphosphonic acid across studies?

Methodological Answer:
Discrepancies often arise from variations in exposure routes, analog extrapolation, or model systems. To address this:

  • Analog Analysis: Compare toxicity data from structurally related phosphonates (e.g., ethyl methylphosphonic acid) to infer trends .
  • Dose-Response Curves: Conduct repeated-dose studies across multiple routes (oral, dermal, inhalation) to identify route-specific thresholds .
  • Class-Based Extrapolation: Use databases like IRIS or ATSDR to contextualize methylphosphonic acid within organophosphate toxicity profiles .

Basic: What synthetic routes yield high-purity alkyl methylphosphonic acids for research use?

Methodological Answer:
Alkyl methylphosphonic acids (e.g., isopropyl methylphosphonic acid) are synthesized via:

  • Direct Reaction: React methylphosphonic dichloride with alcohols (e.g., isopropanol) in toluene, followed by hydrolysis to isolate the product .
  • Purification: Solvent extraction (e.g., MTBE) removes pyrophosphonate byproducts without vacuum distillation .
  • Yield Optimization: Typical yields exceed 30% with purity >98% confirmed by GC–MS of methylated derivatives .

Advanced: What strategies improve detection sensitivity for methylphosphonic acid metabolites in complex matrices?

Methodological Answer:
Enhance sensitivity through:

  • Matrix Cleanup: Use acidic methanol (AcMeOH) extraction to isolate phosphonic acids from interfering organics .
  • pH Adjustment: Pre-treat samples to pH 6–7 to stabilize analytes and reduce background noise .
  • High-Resolution MS: Employ LC–HRMS or GC–MS/MS to differentiate co-eluting isomers (e.g., EMPA vs. MMPA) .

Basic: What toxicological profiles are established for methylphosphonic acid in regulatory assessments?

Methodological Answer:
The U.S. EPA’s provisional toxicity values highlight:

  • Acute Exposure: Low toxicity via oral and dermal routes (LD₅₀ > 2,000 mg/kg in rodents) .
  • Repeated-Dose Data: Limited studies; extrapolate from analogs like ethyl methylphosphonate, which show renal effects at high doses .
  • Environmental Fate: High water solubility (1.3 × 10⁵ mg/L at 25°C) suggests significant mobility in aquatic systems .

Advanced: How do reaction mechanisms in supercritical water oxidation (SCWO) degrade methylphosphonic acid?

Methodological Answer:
SCWO (400–600°C, >221 bar) decomposes methylphosphonic acid via:

  • Co-Oxidation: Ethanol or H₂O₂ enhances radical-driven degradation, breaking P–C bonds to form CO₂ and phosphate .
  • Kinetic Modeling: Elementary reaction rate models predict >99% destruction efficiency under optimized temperature and residence time .
  • Byproduct Analysis: Monitor intermediates like methanephosphonate radicals using in situ Raman spectroscopy .

Basic: What spectroscopic techniques characterize methylphosphonic acid’s structural properties?

Methodological Answer:

  • NMR: ³¹P NMR identifies phosphorus environments (δ ~20–30 ppm for phosphonic acids) .
  • FT-IR: Peaks at 1,050–1,250 cm⁻¹ (P=O stretch) and 900–1,000 cm⁻¹ (P–O–C) confirm functional groups .
  • XRD: Crystalline forms (e.g., white flakes) are analyzed for lattice parameters and purity .

Advanced: What computational tools predict methylphosphonic acid’s environmental partitioning?

Methodological Answer:

  • QSPR Models: Predict log Kow (-1.2) and soil adsorption coefficients (Koc = 10–100) using molecular descriptors .
  • Molecular Dynamics: Simulate interactions with humic acids or clays to assess soil retention .
  • ECOSAR: Classify ecotoxicity based on phosphonate moiety reactivity with aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.